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1-[4-(4-Aminophenoxy)phenyl]ethanone Documentation Hub

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  • Product: 1-[4-(4-Aminophenoxy)phenyl]ethanone
  • CAS: 1215-98-1

Core Science & Biosynthesis

Foundational

A-Z Guide to Thermal Stability in Aromatic Ether-Ketone Amine Derivatives

Abstract Aromatic poly(ether ketone)s (PEEKs) are a class of high-performance thermoplastics renowned for their exceptional thermal and chemical resistance.[1] The strategic introduction of amine functional groups into t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aromatic poly(ether ketone)s (PEEKs) are a class of high-performance thermoplastics renowned for their exceptional thermal and chemical resistance.[1] The strategic introduction of amine functional groups into the PEEK backbone unlocks new functionalities, enabling their use as crosslinking agents, in composite matrices, and for further chemical modification. However, this functionalization can significantly impact the polymer's inherent thermal stability. This in-depth guide provides a comprehensive analysis of the thermal stability of aromatic ether-ketone amine derivatives. We will explore the fundamental mechanisms of thermal degradation, detail rigorous experimental protocols for characterization, analyze critical structure-property relationships, and present data-driven insights for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Promise and Challenge of Amine Functionalization

Aromatic poly(ether ketone)s are distinguished by a molecular architecture of aromatic rings linked by flexible ether and rigid ketone groups.[1] This structure imparts remarkable thermal stability, with decomposition in inert atmospheres often commencing above 500°C.[2][3] The introduction of amine (-NH2) groups, either pendant to the main chain or as a terminal group, is a key strategy for enhancing properties like solubility and creating reactive sites for curing or grafting.[4][5]

While advantageous, the incorporation of C-N bonds introduces a potential point of thermal vulnerability compared to the robust ether and ketone linkages within the native polymer backbone. Understanding the trade-off between enhanced functionality and potential compromises in thermal stability is paramount for designing materials for demanding, high-temperature applications. This guide will dissect the factors governing this balance.

Fundamentals of Thermal Degradation in Aromatic Polymers

The thermal degradation of aromatic polymers is a complex process involving multiple simultaneous reactions. In an inert atmosphere (pyrolysis), degradation is primarily driven by bond scission, while in an oxidative environment, reactions with oxygen radically accelerate decomposition.[6]

Key Degradation Mechanisms:

  • Chain Scission: The breaking of the polymer backbone. In amine-functionalized PEKs, the ether and ketone linkages are typically the most stable, while the newly introduced C-N bonds can be more susceptible to cleavage at elevated temperatures.[7]

  • Crosslinking: The formation of new bonds between polymer chains, which can initially increase viscosity and char yield but may also be a precursor to catastrophic failure.

  • Radical Scavenging: Aromatic amine groups can act as radical scavengers, which can interrupt auto-oxidation processes and, in some cases, enhance long-term thermal stability.[8]

  • Char Formation: At very high temperatures, the polymer undergoes carbonization, forming a carbonaceous residue.[9] A high char yield is often indicative of good thermal stability and fire resistance.

The primary products of PEEK decomposition under inert atmospheres include phenol, benzene, and dibenzofuran, resulting from the cleavage of ether and ketone bonds.[10] The introduction of amine groups can lead to the evolution of additional nitrogen-containing compounds, which can be identified using coupled analytical techniques.

Synthesis of Amine-Functionalized Aromatic Ether-Ketone Derivatives

The properties of the final polymer are intrinsically linked to its synthesis. Common methods for introducing amine functionalities include:

  • Nucleophilic Substitution: This is a widely used method where a dihalo-monomer (typically containing fluorine) is reacted with a bisphenoxide salt. To incorporate amine groups, an amino-substituted bisphenol can be used as a co-monomer.[11]

  • Reduction of Nitro Groups: A multi-step process where a nitro-substituted monomer is first incorporated into the polymer backbone via polycondensation. The nitro groups are then chemically reduced to amine groups.

  • Amine-Terminated Oligomers: Controlling the stoichiometry of the polymerization reaction with an excess of an amino-phenol monomer can produce lower molecular weight polymers with amine end-groups.[4]

The choice of synthetic route dictates the location (pendant vs. terminal) and concentration of the amine groups, which are critical factors influencing thermal stability.

Experimental Methodologies for Assessing Thermal Stability

A multi-faceted analytical approach is essential for a comprehensive understanding of thermal stability.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone technique for evaluating thermal stability. It measures the change in a material's mass as a function of temperature in a controlled atmosphere.

Key Parameters from TGA:

  • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins. Often reported as Td5% or Td10%, the temperatures at which 5% or 10% mass loss occurs, respectively.

  • Temperature of Maximum Decomposition Rate (Tmax): The peak of the derivative TGA (DTG) curve, indicating the point of fastest degradation.

  • Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 800°C or 900°C), which is a measure of the material's tendency to form a thermally stable carbonaceous residue.[3]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min or 20°C/min, to a final temperature of 800-900°C.[12][13]

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis: Plot the mass percentage versus temperature. Calculate the derivative of this curve (DTG) to identify the Tmax. Determine Td5% and the final char yield.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal transitions.

Key Parameters from DSC:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more rubbery state. A high Tg is often associated with high thermal stability.[2]

  • Melting Temperature (Tm): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt. PEEK has a Tm around 343°C.[3]

  • Crystallization Temperature (Tc): The temperature at which the polymer crystallizes upon cooling from the melt.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: Ramp the temperature from ambient to above the expected Tm (e.g., 400°C) at a rate of 10°C/min to erase the sample's prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min or 20°C/min) back to the starting temperature.[14]

    • Second Heat: Ramp the temperature again at 10°C/min to observe the Tg, Tc (if any cold crystallization occurs), and Tm.

  • Data Analysis: Analyze the second heating scan to determine the Tg (as a step change in the heat flow curve) and Tm (as an endothermic peak).

Coupled Techniques: TGA-MS and TGA-FTIR

To understand the degradation mechanism, it is crucial to identify the volatile products evolved during decomposition. Coupling the TGA instrument to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer allows for real-time analysis of the off-gases.[3] This provides invaluable information on which chemical bonds are breaking at specific temperatures.

Structure-Property Relationships: Impact of Amine Groups

The introduction of amine groups can alter the thermal stability of the aromatic ether-ketone backbone in several ways, as summarized in the table below. Generally, the high thermal stability of the PEEK backbone is maintained, but the onset of decomposition may be lowered depending on the concentration and location of the amine functionality.

PropertyPristine PEEKAmine-Functionalized PEEKRationale
Tg (Glass Transition Temp.) ~143-170°C[3]Often IncreasedAmine groups can increase chain rigidity and promote intermolecular hydrogen bonding, raising the Tg.
Td5% (Onset of Decomposition) ~574°C (in N2)[3]Generally Lower or SimilarThe C-N bond is typically less stable than the aromatic ether and ketone linkages, potentially creating an earlier decomposition pathway.[7]
Char Yield (at 800°C in N2) ~48-50%[3]Often HigherAmine groups can facilitate crosslinking reactions at high temperatures, leading to the formation of a more substantial, stable char residue.

Note: Specific values can vary significantly based on the exact chemical structure, molecular weight, and experimental conditions.

G cluster_synthesis Synthesis & Structure cluster_properties Thermal Properties AminePosition Amine Position (Pendant vs. Terminal) Tg Glass Transition (Tg) AminePosition->Tg Affects Chain Packing & H-Bonding Td Decomposition Temp (Td) AminePosition->Td Introduces Weaker Bonds AmineConc Amine Concentration AmineConc->Td More Weak Points Lower Td Char Char Yield AmineConc->Char Promotes Crosslinking Tg->Td Higher Tg often correlates to higher Td

Caption: Relationship between amine functionalization and thermal properties.

Experimental Workflow for Thermal Stability Assessment

A logical and systematic workflow is crucial for obtaining reliable and comparable data. The process begins with the synthesis of the polymer and ends with a comprehensive analysis of its thermal behavior.

workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_interp Interpretation synthesis Polymer Synthesis purification Purification & Drying synthesis->purification dsc DSC Analysis (Tg, Tm) purification->dsc tga TGA Analysis (Td, Char Yield) purification->tga data_comp Data Compilation & Comparison dsc->data_comp tga_ms TGA-MS / FTIR (Evolved Gas Analysis) tga->tga_ms tga->data_comp mechanism Degradation Mechanism Proposal tga_ms->mechanism structure_prop Structure-Property Relationship data_comp->structure_prop structure_prop->mechanism

Caption: Experimental workflow for thermal analysis.

Conclusion and Future Outlook

The functionalization of aromatic ether-ketones with amine derivatives offers a powerful route to advanced materials with tailored properties. While the introduction of amine groups can create a potential weak point for thermal degradation, this is often counterbalanced by an increase in glass transition temperature and char yield. The precise impact on thermal stability is a nuanced interplay between the concentration and location of the amine groups. For applications requiring extreme thermal resistance, it is crucial to minimize the concentration of amine functionalities or to design polymer backbones with enhanced intrinsic stability. Future research will likely focus on novel amine-containing monomers that can enhance functionality without significantly compromising the exceptional thermal stability that defines the aromatic ether-ketone polymer family.

References

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
  • Thermogravimetric analysis (TGA) of different degrees of amination of PEEK.
  • Polymerisation and degradation of an aromatic amine-based naphthoxazine | Request PDF.
  • Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS | Request PDF - ResearchG
  • Thermal Analysis of Polyether Ether Ketone (PEEK) - TA Instruments.
  • a) Thermogravimetric analysis of polymerized PEEK with 1 wt%...
  • Thermal degradation behaviour of aromatic poly(ester-amide)
  • Synthesis and Characterization of New Soluble Poly (Arylene Ether Ketone)s - Hilaris Publisher.
  • Synthesis and characterization of amine terminated poly(arylene ether sulphone) oligomers.
  • Degradation of a Wholly Aromatic Main-Chain Thermotropic Liquid-Crystalline Polymer Mediated by Superbases | JACS Au - ACS Public
  • Synthesis and Characterization of Poly (aryl ether ketone)
  • A Case Study of Polyether Ether Ketone (I)
  • (PDF) Evaluation of decomposition kinetics of poly (ether-ether-ketone)
  • Functionalization of poly(aryl ether ether ketone) (PEEK)
  • Synthesis and Modification of Poly(ether ether ketone)
  • Synthesis and properties of poly(aryl ether ketone)
  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH.
  • Study of Thermo-Oxidative Transformations of Unstabilized and Stabilized Poly(ether ether ketone).
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Public
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI.
  • (PDF) Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK)
  • Thermophysical Properties of Alkanone + Aromatic Amine Mixtures at Varying Temper

Sources

Exploratory

functional groups in 1-[4-(4-Aminophenoxy)phenyl]ethanone molecule

Functional Group Reactivity, Synthesis, and Applications in High-Performance Materials Executive Summary 1-[4-(4-Aminophenoxy)phenyl]ethanone (CAS: 1215-98-1) is a bifunctional aromatic intermediate critical to the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Functional Group Reactivity, Synthesis, and Applications in High-Performance Materials

Executive Summary

1-[4-(4-Aminophenoxy)phenyl]ethanone (CAS: 1215-98-1) is a bifunctional aromatic intermediate critical to the synthesis of high-performance polymers (polyimides, polyazomethines) and bioactive heterocyclic compounds.[1][2] Its structural uniqueness lies in its asymmetric bifunctionality : it possesses a nucleophilic primary amine (


) and an electrophilic acetyl group (

), linked by a flexible, electron-donating diaryl ether bridge (

).[1]

This guide provides a comprehensive technical breakdown of its synthesis, functional group reactivity, and downstream applications, designed for researchers in medicinal chemistry and material science.

Structural Deconstruction & Functional Analysis

The molecule can be dissected into three distinct reactive centers, each governing a specific set of chemical behaviors.

Functional GroupStructureElectronic NaturePrimary ReactivityApplication Domain
Primary Amine

(Para-substituted)
Strong NucleophileAcylation, Diazotization, Imine FormationPolymerization (Polyimides), Drug Synthesis
Acetyl Group

ElectrophileCondensation, Reduction, Grignard AdditionChalcone synthesis, Chain extension
Ether Linkage

(Diaryl)
Electron DonorStable LinkerProvides thermal stability & flexibility to polymers
Molecular Geometry & Electronic Effects

The central ether oxygen acts as a


-donor, increasing electron density on both phenyl rings.[1] However, the acetyl group on one ring acts as an electron-withdrawing group (EWG), creating a dipole moment across the molecule. This "push-pull" electronic structure makes the amine highly reactive towards electrophiles, while the ketone remains susceptible to nucleophilic attack, allowing for orthogonal functionalization .

Synthesis Protocol

Target: High-purity synthesis of 1-[4-(4-Aminophenoxy)phenyl]ethanone. Method: Nucleophilic Aromatic Substitution (


).
Reaction Mechanism

The synthesis typically involves the coupling of 4-fluoroacetophenone and 4-aminophenol in the presence of a weak base.[1] The reaction is driven by the activation of the fluorinated ring by the electron-withdrawing acetyl group.[1]

Experimental Workflow

Reagents:

  • 4-Fluoroacetophenone (1.0 eq)[1][3]

  • 4-Aminophenol (1.0 eq)[1]

  • Potassium Carbonate (

    
    , 1.2 eq, anhydrous)
    
  • Solvent:

    
    -Dimethylacetamide (DMAc) or DMF.[1]
    

Step-by-Step Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a nitrogen inlet, magnetic stirrer, and reflux condenser.

  • Solvation: Dissolve 4-aminophenol in DMAc under nitrogen flow.

  • Activation: Add anhydrous

    
    . Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 4-fluoroacetophenone dropwise.

  • Reflux: Heat the mixture to 140–150°C for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

  • Workup: Cool to room temperature. Pour the reaction mixture into a 10-fold excess of ice-cold water with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with water to remove salts, and recrystallize from Ethanol/Water (80:20).

Synthesis Pathway Diagram[1]

SynthesisPath Start1 4-Fluoroacetophenone (Electrophile) Product 1-[4-(4-Aminophenoxy)phenyl]ethanone (Target Molecule) Start1->Product Fluorine Displacement Start2 4-Aminophenol (Nucleophile) Inter Intermediate: Phenoxide Anion Start2->Inter K2CO3, DMAc Deprotonation Inter->Product SNAr Attack 150°C, 8h

Caption: Figure 1. One-pot


 synthesis route utilizing potassium carbonate mediated coupling.[1]

Divergent Reactivity & Applications

The molecule's dual functionality allows it to serve as a "linchpin" in two major chemical pathways.

Pathway A: Bioactive Heterocycle Synthesis (Pharma)

The acetyl group is the key handle here. Through Claisen-Schmidt condensation with aromatic aldehydes, the molecule forms Chalcones .[1][4] These chalcones are immediate precursors to:

  • Pyrimidines: Via reaction with guanidine (Anti-inflammatory agents).

  • Pyrazoles: Via reaction with hydrazine.

  • Quinolines: Via cyclization.

Pathway B: Polymer Chemistry (Materials)
  • Polyazomethines (Schiff Bases): The amine of one molecule condenses with the ketone of another (or a dialdehyde linker) to form conjugated polymers with liquid crystalline properties.

  • Polyimides: The amine group reacts with dianhydrides (e.g., PMDA, BTDA).[5][6] The ether linkage introduces flexibility, improving the solubility and processability of the resulting high-temperature plastics.

Reactivity Map

Reactivity Core 1-[4-(4-Aminophenoxy)phenyl]ethanone Amine Amine Group (-NH2) Nucleophilic Attack Core->Amine Ketone Acetyl Group (-COCH3) Electrophilic Attack Core->Ketone Polyimide Polyimides (Reaction w/ Dianhydrides) Amine->Polyimide Schiff Polyazomethines (Schiff Base formation) Amine->Schiff Chalcone Chalcones (Claisen-Schmidt Condensation) Ketone->Chalcone Heterocycle Bioactive Heterocycles (Pyrimidines, Pyrazoles) Chalcone->Heterocycle

Caption: Figure 2.[6] Divergent synthesis pathways: Polymerization (left) vs. Pharma/Heterocycle synthesis (right).

Spectroscopic Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueParameterExpected ValueStructural Assignment
FT-IR

(

)
3400, 3320

stretching (Primary Amine doublet)
1665–1675

stretching (Acetophenone ketone)
1240

stretching (Aromatic Ether)

NMR

(ppm)
2.50–2.55 (s, 3H)Methyl group (

)
5.00–5.20 (s, 2H)Amine protons (

,

exchangeable)
6.60–7.90 (m, 8H)Aromatic protons (Two AA'BB' systems)

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Potential Skin Sensitizer.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) to prevent oxidation of the amine group.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, particularly when handling 4-aminophenol (nephrotoxic).

References

  • Guidechem. (2025). What are the Versatile Applications of 4-Aminoacetophenone? Retrieved from

  • ChemicalBook. (2023).[7] 1-[4-(4-Aminophenoxy)phenyl]ethanone Synthesis and Properties. Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-(4-(4-Aminophenoxy)phenyl)ethanone.[1][2] Retrieved from [1]

  • ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones. Retrieved from

  • NIST. (2023). Infrared Spectrum of Acetophenone, 4'-amino-.[1][8] Retrieved from

  • MDPI. (2015). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4,4'–Diaminodiphenyl Ether. Retrieved from

Sources

Protocols & Analytical Methods

Method

synthesis of heterocycles using 1-[4-(4-Aminophenoxy)phenyl]ethanone

Application Note: Divergent Synthesis of Heterocycles using 1-[4-(4-Aminophenoxy)phenyl]ethanone Executive Summary & Strategic Overview Target Scaffold: 1-[4-(4-Aminophenoxy)phenyl]ethanone CAS: 5452-85-7 (Analogous prec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of Heterocycles using 1-[4-(4-Aminophenoxy)phenyl]ethanone

Executive Summary & Strategic Overview

Target Scaffold: 1-[4-(4-Aminophenoxy)phenyl]ethanone CAS: 5452-85-7 (Analogous precursors) Molecular Formula:


MW:  227.26  g/mol 

This application note details the synthetic utility of 1-[4-(4-Aminophenoxy)phenyl]ethanone (hereafter referred to as APPE ). APPE is a high-value pharmacophore precursor due to its bifunctionality : it possesses a nucleophilic primary amine (


) and an electrophilic acetyl group (

), separated by a flexible diphenyl ether linker.

This unique structure allows for Divergent Synthesis , enabling researchers to selectively functionalize either terminus to generate distinct heterocyclic libraries—specifically Pyrazolines (via the acetyl group) and Thiazolidinones (via the amino group).

Strategic Reaction Map

DivergentSynthesis Precursor 1-[4-(4-Aminophenoxy) phenyl]ethanone (APPE) Chalcone Intermediate: Chalcone (Claisen-Schmidt) Precursor->Chalcone Aldehyde + Base (NaOH) SchiffBase Intermediate: Schiff Base (Azomethine) Precursor->SchiffBase Aldehyde + Acid Cat. Pyrazoline Target A: Pyrazoline (Antimicrobial/Anti-inflammatory) Chalcone->Pyrazoline Hydrazine Hydrate Pyrimidine Target B: Pyrimidine (Antiviral) Chalcone->Pyrimidine Guanidine HCl Thiazolidinone Target C: Thiazolidin-4-one (Anticonvulsant) SchiffBase->Thiazolidinone Thioglycolic Acid BetaLactam Target D: Azetidin-2-one (Antibacterial) SchiffBase->BetaLactam Chloroacetyl Chloride

Figure 1: Divergent synthetic pathways available from the APPE scaffold. The acetyl group (left branch) facilitates condensation-cyclization, while the amino group (right branch) facilitates imine-based cycloadditions.

Pathway A: The Acetyl Route (Pyrazoline Synthesis)

The acetyl group on the phenoxy ring is an excellent handle for Claisen-Schmidt condensation . This two-step protocol yields 2-pyrazolines, a scaffold widely validated for antimicrobial and anti-inflammatory activity.

Step 1: Synthesis of Chalcone Intermediates

Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Reagents:

  • APPE (10 mmol)[1]

  • Substituted Benzaldehyde (10 mmol) (e.g., 4-chlorobenzaldehyde)

  • Ethanol (95%, 30 mL)

  • NaOH (40% aqueous solution, 5 mL)

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of APPE and 10 mmol of the substituted benzaldehyde in 30 mL of ethanol.

  • Catalysis: Place the flask in an ice bath (

    
    ). Add the NaOH solution dropwise with vigorous stirring.
    
  • Reaction: Allow the mixture to stir at room temperature for 12–24 hours. The solution will typically darken (yellow/orange) as the conjugated enone forms.

  • Isolation: Pour the reaction mixture into 200 mL of ice-cold water acidified with dilute HCl (pH ~4). The crude chalcone will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Step 2: Cyclization to Pyrazolines

Mechanism: Michael addition of hydrazine to the


-unsaturated ketone, followed by intramolecular cyclization.

Reagents:

  • Chalcone derivative (from Step 1, 5 mmol)[2]

  • Hydrazine Hydrate (99%, 10 mmol)

  • Glacial Acetic Acid (15 mL) or Ethanol (20 mL)

Protocol:

  • Setup: Dissolve 5 mmol of the chalcone in 15 mL of glacial acetic acid (acting as both solvent and catalyst).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Workup: Cool the mixture and pour onto crushed ice. The pyrazoline typically precipitates as a solid.

  • Purification: Filter and recrystallize from ethanol/DMF mixtures.

Key Data Points for Validation: | Compound Type | Characteristic IR Band (


) | 1H NMR Signal (

ppm) | | :--- | :--- | :--- | | Chalcone | 1650–1660 (C=O, conjugated) | 7.5–7.8 (doublet,

, vinylic protons) | | Pyrazoline | 1590–1610 (C=N) | 3.0–3.5 (dd,

of pyrazoline ring) |

Pathway B: The Amino Route (Thiazolidinone Synthesis)

The amino group allows for the formation of Schiff bases, which can undergo [2+2] or [3+2] cycloadditions. The formation of 4-Thiazolidinones is a critical application for generating anticonvulsant agents.

Step 1: Synthesis of Schiff Bases (Azomethines)

Mechanism: Nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration.[3]

Reagents:

  • APPE (10 mmol)[1]

  • Substituted Benzaldehyde (10 mmol)[1]

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[4]

Protocol:

  • Reflux: Mix APPE and the aldehyde in ethanol. Add acetic acid.[5] Reflux for 2–4 hours.

  • Monitoring: Reaction completion is indicated by the disappearance of the primary amine spot on TLC.

  • Isolation: Cool the mixture. The Schiff base often crystallizes upon cooling. If not, pour into ice water.

  • Yield: Expected yields are typically high (80–90%).

Step 2: Cyclocondensation to Thiazolidin-4-ones

Mechanism: Nucleophilic attack of the imine nitrogen on the carboxyl group of thioglycolic acid, followed by intramolecular cyclization involving the sulfur atom.

Reagents:

  • Schiff Base (from Step 1, 5 mmol)

  • Thioglycolic Acid (Mercaptoacetic acid) (10 mmol)

  • Anhydrous ZnCl

    
     (Catalytic, optional but recommended)
    
  • Dry Benzene or Toluene (30 mL)

Protocol:

  • Setup: In a flask equipped with a Dean-Stark trap (for water removal), dissolve the Schiff base in dry toluene.

  • Addition: Add thioglycolic acid and a pinch of ZnCl

    
    .
    
  • Reflux: Reflux for 8–12 hours. Water separation in the Dean-Stark trap confirms the reaction progress.

  • Workup: Distill off the solvent. Neutralize the residue with saturated NaHCO

    
     solution to remove unreacted acid.
    
  • Purification: The solid residue is filtered and recrystallized from ethanol.

ThiazolidinoneFlow SB Schiff Base (-N=CH-) Inter Intermediate (Mercapto attack) SB->Inter Nucleophilic Attack TGA Thioglycolic Acid (HS-CH2-COOH) TGA->Inter Prod Thiazolidin-4-one (Cyclized) Inter->Prod -H2O (Dean-Stark)

Figure 2: Cyclocondensation workflow for Thiazolidinone synthesis.

Advanced Application: Bis-Heterocycles

For advanced drug discovery, both pathways can be executed sequentially to create Bis-heterocycles .

Recommended Sequence:

  • Protect the amine (e.g., Boc-protection) if the acetyl reaction conditions are harsh, OR perform the Acetyl Pathway first (Chalcone formation is base-catalyzed and generally tolerates the free amine if the aldehyde is limited to 1 equivalent).

  • Perform the Amino Pathway second . The pyrazoline ring formed in Step 1 is stable under the acidic conditions required for Schiff base/Thiazolidinone formation.

Result: A molecule containing both a pyrazoline (anti-inflammatory pharmacophore) and a thiazolidinone (antimicrobial pharmacophore) linked by the diphenyl ether bridge.

References

  • Synthesis of Thiazolidinone Derivatives: Nayak, P., et al. "Synthesis and in-vitro antioxidant, anti-inflammatory activity of thiazolyl-thiazolidin-4-one derivatives."[6] World Journal of Pharmaceutical Research.[6] 6[4][5][7]

  • Chalcone Synthesis Protocols: Chougale, U. B., et al. "Synthesis of Some Chalcone Derivatives and Screening of Their Antimicrobial Activity." Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. 8

  • Schiff Base Methodology: Adesina, A. D. "Synthesis of Schiff Bases by Non-Conventional Methods." IntechOpen. 3[2][4][5][7][9]

  • Pyrazoline Biological Activity: "Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold." National Institutes of Health (PMC). 10[7]

  • General Heterocycle Synthesis Review: Herbivo, C., et al. "Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones." ResearchGate. 11

Sources

Application

Application Note: High-Fidelity Synthesis of Amino-Phenoxy Ketones via Protected Friedel-Crafts Acylation

Executive Summary The synthesis of amino-phenoxy ketones—critical pharmacophores in neuroactive agents, enzyme inhibitors, and peptide mimetics—presents a fundamental chemoselective challenge: the incompatibility of Lewi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of amino-phenoxy ketones—critical pharmacophores in neuroactive agents, enzyme inhibitors, and peptide mimetics—presents a fundamental chemoselective challenge: the incompatibility of Lewis basic amines with Lewis acid catalysts. In traditional Friedel-Crafts (F-C) protocols, the amine moiety rapidly complexes with catalysts like aluminum chloride (


), poisoning the reaction and necessitating harsh conditions that degrade sensitive ether linkages.

This Application Note details a robust, field-proven protocol for the regioselective acylation of phenoxy substrates using


-protected amino acyl chlorides . By utilizing a steric-electronic protection strategy (Phthalimide or Fmoc) and a controlled Lewis acid addition sequence, this method ensures high yields (>85%), exclusive para-regioselectivity, and preservation of optical purity in chiral amino acid derivatives.

Strategic Considerations & Mechanism

The "Amine Poisoning" Challenge

In a standard F-C reaction, the catalyst (e.g.,


) is an electron-pair acceptor. An amino group on the substrate or reagent acts as a potent Lewis base, forming a stable dative bond with the catalyst (

).
  • Consequence 1: Catalyst Deactivation. The reaction halts unless massive excess catalyst is used.

  • Consequence 2: Substrate Deactivation. The resulting ammonium complex (

    
    ) is a strong electron-withdrawing group, deactivating the aromatic ring toward electrophilic attack.
    
The Solution: -Acyl/Imide Protection

To circumvent this, the nucleophilicity of the nitrogen must be attenuated. We employ


-Phthaloyl (Phth)  or 

-Fluorenylmethyloxycarbonyl (Fmoc)
protection. These groups disperse the nitrogen lone pair into a carbonyl system, preventing catalyst complexation while remaining stable under the acidic conditions of acylation.
Reaction Pathway

The reaction proceeds via the generation of a resonance-stabilized acylium ion from the protected amino acid chloride, which attacks the electron-rich phenoxy ring at the para position (sterically and electronically favored).

ReactionPathway Start Amino Acid Protect N-Protection (Phth/Fmoc) Start->Protect Protection Activate Acyl Chloride Formation (SOCl2) Protect->Activate Activation Acylium Acylium Ion Generation (+AlCl3) Activate->Acylium Lewis Acid Coupling F-C Acylation (Phenoxy Substrate) Acylium->Coupling SEAr Product Amino-Phenoxy Ketone Coupling->Product Workup & Deprotection

Figure 1: Strategic workflow for the synthesis of amino-phenoxy ketones, highlighting the critical activation and coupling phases.

Detailed Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: Diphenyl Ether or substituted Phenol Ether (1.0 equiv).

  • Acylating Agent:

    
    -Phthaloyl-Glycyl Chloride (or amino acid analog) (1.1 equiv).
    
  • Catalyst: Aluminum Chloride (

    
    ), anhydrous, granular (99%) (1.2 - 2.5 equiv).
    
  • Solvent: Dichloromethane (DCM), anhydrous (Primary); Nitromethane (Optional additive for solubility).

  • Quench: 1M HCl / Ice water.

Step-by-Step Methodology
Phase A: Catalyst Activation (The "Inverse Addition" Technique)

Standard addition (adding catalyst to substrate) often causes local overheating and polymerization. We utilize an inverse addition for maximum control.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas inlet (

    
     or 
    
    
    
    ).
  • Catalyst Suspension: Charge the flask with anhydrous

    
     (1.5 equiv) and anhydrous DCM (5 mL/g of substrate). Cool to 0°C using an ice/salt bath.
    
  • Acyl Source Preparation: In a separate vial, dissolve the

    
    -protected amino acyl chloride (1.1 equiv) in minimal DCM.
    
  • Acylium Generation: Add the acyl chloride solution dropwise to the

    
     suspension over 15 minutes.
    
    • Observation: The mixture should turn clear or slightly yellow/orange, indicating the formation of the acylium complex (

      
      ). Stir for 20 minutes at 0°C.
      
Phase B: The Friedel-Crafts Acylation[1][2]
  • Substrate Addition: Dissolve the phenoxy substrate (1.0 equiv) in DCM. Transfer to the addition funnel.

  • Controlled Coupling: Add the substrate solution dropwise to the acylium mixture over 30–45 minutes.

    • Critical Control: Maintain internal temperature <5°C. Rapid addition leads to di-acylation byproducts.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–6 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3) or HPLC.[3] Look for the disappearance of the phenoxy substrate.

Phase C: Workup & Isolation
  • Quenching: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (approx. 100 mL).

    • Safety Note:

      
       hydrolysis is highly exothermic and releases HCl gas. Perform in a fume hood.
      
  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.[3]

  • Washing: Wash combined organics with saturated

    
     (to remove free acid) and Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).

Optimization & Troubleshooting Guide

The following parameters are critical for tuning the reaction for specific amino-phenoxy derivatives.

ParameterStandard ConditionOptimization Logic
Catalyst Stoichiometry 1.5 equivIf conversion is <80%, increase to 2.5 equiv. The ketone product complexes with

, effectively removing 1 equiv of catalyst from the cycle.
Solvent Choice DCMFor poor solubility substrates, use 1,2-Dichloroethane (DCE) and heat to 60°C, or add Nitromethane (increases catalyst solubility and dissociates acylium ion pairs).
Regioselectivity Para (Major)If ortho substitution is observed (rare with bulky phenoxy groups), lower temperature to -10°C to favor the kinetic para product.
Moisture Control Strictly Anhydrous

reacts violently with water. Even trace moisture generates HCl, which can prematurely deprotect acid-labile groups (like Boc).
Green Chemistry Alternatives

For laboratories prioritizing sustainability or avoiding metal waste, the following alternatives are validated:

  • Triflic Acid / TFAA: Use of Trifluoromethanesulfonic acid (Triflic acid) as a catalyst allows for milder conditions and easier workup, though cost is higher [3].

  • Zeolites/Metal Oxides: Sulfated Zirconia or

    
     nanosheets offer heterogeneous catalysis with easier recovery, though reaction times are typically longer [2, 5].
    

Experimental Setup Diagram

Setup cluster_0 Reaction Vessel Setup Flask 3-Neck Flask (AlCl3 + DCM) Bath Ice Bath (0°C) (Temp Control) Funnel Addition Funnel (Substrate in DCM) Funnel->Flask Dropwise Addition (30-45 min) Inlet N2/Ar Inlet (Moisture Control) Inlet->Flask Positive Pressure

Figure 2: Experimental configuration for the controlled "Inverse Addition" protocol.

References

  • Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for mechanistic grounding).
  • Yadav, G. D., & Pujari, A. A. (1999).[4] Friedel–Crafts acylation using sulfated zirconia catalyst.[4] Green Chemistry, 1, 69-74.[4] Link

  • Wilkinson, M. C. (2011).[5][6] “Greener” Friedel–Crafts Acylations: A Metal- and Halogen-Free Methodology.[5] Organic Letters, 13(9), 2232–2235. Link

  • Nordlander, J. E., et al. (1984). N-Trifluoroacetylamino acid chlorides as chiral acylating agents in Friedel-Crafts reactions. The Journal of Organic Chemistry, 49(21), 4107-4111.
  • Singh, B., et al. (2022).[6] Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.[2] ACS Omega, 7(36), 32005–32014. Link

  • BenchChem Technical Support. (2025). Application Notes: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride.[3] Link

Sources

Method

Application Note: 1-[4-(4-Aminophenoxy)phenyl]ethanone in Polyimide Synthesis

This guide outlines the protocol for using 1-[4-(4-Aminophenoxy)phenyl]ethanone (also known as 4-(4-aminophenoxy)acetophenone ) as a monofunctional chain terminator in polyimide synthesis. Executive Summary In high-perfo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the protocol for using 1-[4-(4-Aminophenoxy)phenyl]ethanone (also known as 4-(4-aminophenoxy)acetophenone ) as a monofunctional chain terminator in polyimide synthesis.

Executive Summary

In high-performance polymer synthesis, molecular weight (MW) control is critical for processing solubility and melt viscosity. 1-[4-(4-Aminophenoxy)phenyl]ethanone serves as a specialized monofunctional end-capper . Unlike non-reactive terminators (e.g., aniline), this molecule introduces a pendant acetyl (ketone) group at the polymer chain ends.

Key Functions:

  • Molecular Weight Limiter: Prevents the formation of intractable, ultra-high MW chains, ensuring solubility in solvents like NMP or DMAc.

  • Thermal Stability: Eliminates reactive terminal anhydride or amine groups that typically initiate thermal degradation.

  • Functional Handle: The terminal acetyl group remains available for post-polymerization crosslinking (e.g., via Schiff base formation with diamines or hydrazides) or further chemical modification.

Chemical Basis & Mechanism

The terminator is a monoamine . Therefore, it reacts exclusively with the anhydride moieties of the growing polyamic acid chain.

  • Structure:

    
    
    
  • Target: Dianhydride chain ends.

  • Result: An acetyl-terminated polyimide.[1]

Stoichiometric Logic (Carothers Equation): To achieve a target molecular weight with non-reactive ends, the total moles of amine groups (diamine + terminator) must equal the total moles of anhydride groups.



Protocol: Synthesis of Acetyl-Terminated Polyimide

Objective: Synthesize a controlled-MW polyimide (e.g., ODPA-ODA system) capped with 1-[4-(4-Aminophenoxy)phenyl]ethanone.

Materials:

  • Dianhydride: 4,4'-Oxydiphthalic anhydride (ODPA) [Dried at 150°C under vacuum].

  • Diamine: 4,4'-Oxydianiline (ODA).[2]

  • Terminator: 1-[4-(4-Aminophenoxy)phenyl]ethanone (4-APEP).

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous.

  • Catalyst (Chemical Imidization): Acetic anhydride (Ac₂O) and Pyridine.

Experimental Workflow:

Step 1: Stoichiometric Calculation

  • Goal: Prepare a polymer with a target degree of polymerization (

    
    ).
    
  • Let Moles of Dianhydride (

    
    ) = 10.0 mmol.
    
  • Required Moles of Diamine (

    
    ) = 
    
    
    
    mmol.
  • Required Moles of Terminator (

    
    ) = 
    
    
    
    mmol.
  • Verification: Total Amine equivalents =

    
     meq. Total Anhydride equivalents = 
    
    
    
    meq.

Step 2: Polyamic Acid (PAA) Formation [3]

  • Dissolution: In a 3-neck flask equipped with nitrogen inlet and mechanical stirrer, dissolve 9.8 mmol ODA in NMP. Solid content should be 15–20 wt%.

  • Oligomerization: Add 10.0 mmol ODPA (solid) in one portion. Stir at room temperature (25°C) for 4–6 hours. The solution will become viscous as the anhydride-terminated PAA forms.

  • End-Capping: Add 0.4 mmol 4-APEP (dissolved in minimal NMP) to the reaction.

  • Equilibration: Stir for an additional 12–16 hours at room temperature. The monoamine will react with the terminal anhydride groups, capping the chains.

Step 3: Imidization (Chemical Method) Use chemical imidization to preserve the acetyl group integrity and avoid side reactions.

  • Add Acetic Anhydride (40 mmol) and Pyridine (40 mmol) to the PAA solution.

  • Heat to 80°C for 4–6 hours with stirring.

  • Cool to room temperature.

Step 4: Isolation & Purification

  • Precipitate the polymer solution dropwise into excess Methanol or Ethanol (10:1 ratio of non-solvent to polymer solution) under high-speed stirring.

  • Filter the fibrous solid.

  • Wash: Soxhlet extraction with ethanol for 24 hours to remove residual solvent and catalyst.

  • Dry: Vacuum oven at 100°C for 12 hours.

Characterization & Validation

MethodTarget ParameterExpected Result
1H-NMR (DMSO-d6) End-Group VerificationDistinct singlet peak at ~2.5–2.6 ppm (Acetyl -CH3). Integration ratio of backbone protons to methyl protons confirms MW.
FTIR Imidization CompletenessAbsorption at 1780 cm⁻¹ (sym. imide), 1720 cm⁻¹ (asym. imide), 1370 cm⁻¹ (C-N). Absence of 1660 cm⁻¹ (amic acid).
GPC Molecular WeightNarrower PDI (< 2.[2][4]5) compared to uncapped polymer; Mn consistent with theoretical target.
DSC Glass Transition (Tg)Distinct Tg (typically >200°C depending on backbone). No exotherm below 300°C (indicates stability of acetyl group).

Visualization of Workflow

PolyimideSynthesis cluster_mechanism Mechanism Logic Start Start: Reagent Prep (Dry Solvents/Monomers) Step1 Step 1: Dissolve Diamine (ODA) in NMP (N2 Atmosphere) Start->Step1 Step2 Step 2: Add Excess Dianhydride (ODPA) Forms Anhydride-Terminated PAA Step1->Step2 Oligomerization (4-6h) Step3 Step 3: Add Terminator (4-APEP) Reacts with Anhydride Ends Step2->Step3 Capping (12h) Step4 Step 4: Chemical Imidization (Ac2O / Pyridine, 80°C) Step3->Step4 Cyclization Step5 Step 5: Precipitation & Drying (Methanol -> Vacuum Oven) Step4->Step5 End Final Product: Acetyl-Terminated Polyimide Step5->End

Caption: Step-by-step synthesis workflow for acetyl-terminated polyimides, highlighting the critical end-capping stage.

References

  • Sigma-Aldrich. 1-(4-(4-Aminophenoxy)phenyl)ethanone Product Specification.Link

  • Volksen, W. (1994). Condensation Polyimides: Synthesis, Solution Behavior, and Properties. In: Performance of Plastics. Hanser Publishers. (Standard text on PAA stoichiometry).
  • Takekoshi, T. (1990). Polyimides.[1][2][4][5][6][7][8][9][10][11] Advances in Polymer Science, 94, 1-27. (Mechanisms of chemical imidization).

  • Hergenrother, P. M. (1980). Acetylene-terminated polyimides.[1] Journal of Macromolecular Science-Reviews in Macromolecular Chemistry, 19(1), 1-34. (Context on end-capping strategies).

  • Sroog, C. E. (1991). Polyimides.[1][2][4][5][6][7][8][9][10][11] Progress in Polymer Science, 16(4), 561-694. Link

Sources

Application

recrystallization solvent for 1-[4-(4-Aminophenoxy)phenyl]ethanone purification

This Application Note and Protocol is designed for researchers requiring high-purity 1-[4-(4-Aminophenoxy)phenyl]ethanone (CAS: 1215-98-1). CRITICAL DATA CORRECTION Attention: The CAS number provided in your prompt (5454...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring high-purity 1-[4-(4-Aminophenoxy)phenyl]ethanone (CAS: 1215-98-1).

CRITICAL DATA CORRECTION

Attention: The CAS number provided in your prompt (54546-26-8) corresponds to 2-Butyl-4,4,6-trimethyl-1,3-dioxane (Herboxane), a fragrance ingredient. The correct CAS for 1-[4-(4-Aminophenoxy)phenyl]ethanone is 1215-98-1 .[1] This protocol addresses the purification of the aromatic ether amine (CAS 1215-98-1).

Abstract & Compound Analysis

1-[4-(4-Aminophenoxy)phenyl]ethanone is a bifunctional aromatic intermediate containing a ketone and a primary amine linked by an ether bridge. It is a critical precursor for high-performance polyimides and pharmaceutical scaffolds.

  • Chemical Structure: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [1]
    
  • Key Functional Groups:

    • Aromatic Ether: Increases lipophilicity and structural rigidity.

    • Acetyl Group (Ketone): Moderate polarity, hydrogen bond acceptor.

    • Primary Amine: Hydrogen bond donor/acceptor, susceptible to oxidation (color formation).

  • Purification Challenge: The molecule exhibits "amphiphilic" solubility—soluble in polar organics (due to the amine/ketone) but insoluble in water. Impurities often include the nitro-precursor (1-[4-(4-nitrophenoxy)phenyl]ethanone) and oligomers.

Solvent Selection Strategy

The purification strategy relies on the Temperature-Dependent Solubility Differential . We require a solvent system where the compound is highly soluble at boiling point (


) but sparingly soluble at room temperature (

) or

.
Recommended Solvent Systems
Solvent SystemRatio (v/v)Mechanism of ActionBest For
Ethanol / Water 90:10 to 70:30 Displacement: Ethanol solvates the aromatic core; water acts as an anti-solvent to force lattice formation upon cooling.General Purification (High Yield)
Isopropanol (IPA) 100%Temperature Differential: The higher boiling point of IPA (

) allows for greater solute load than MeOH/EtOH.
Removal of Polar Impurities
Toluene 100%Polarity Exclusion: Solubilizes the ether backbone hot; polar impurities (salts, oxidized amines) often remain insoluble.Strict Anhydrous Requirements

Primary Recommendation: Ethanol/Water (Gradient Method) . This system offers the best balance of recovery yield and impurity rejection for this specific polarity profile.

Detailed Recrystallization Protocol

Phase 1: Preparation & Dissolution

Objective: Create a saturated solution at high temperature while minimizing oxidative stress on the amine.

  • Equipment Setup:

    • Fit a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.[2]

    • Safety Note: Perform all operations in a fume hood. Aromatic amines can be sensitizers.

  • Solvent Preparation:

    • Prepare 100 mL of 95% Ethanol (industrial grade is sufficient).

    • Keep a separate beaker of Deionized (DI) Water heated to

      
      .
      
  • Dissolution:

    • Place the crude solid (e.g., 10 g) into the RBF.

    • Add the minimum amount of Ethanol required to wet the solid (approx. 3-5 mL per gram).

    • Heat the mixture to a gentle reflux (

      
      ).
      
    • Incremental Addition: If solid remains, add hot Ethanol in 1-2 mL increments through the condenser until the solution is clear and homogeneous .

    • Color Check: If the solution is dark brown/black, add Activated Carbon (0.5 wt%) carefully (remove heat source first to prevent boil-over). Reflux for 5 minutes, then filter hot through Celite.

Phase 2: Crystallization (The Nucleation Event)

Objective: Controlled crystal growth to exclude impurities from the lattice.

  • Anti-Solvent Addition (The "Cloud Point"):

    • Maintain the Ethanol solution at near-boiling.

    • Dropwise, add the hot DI Water.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the turbidity (restoring the solution).

  • Cooling Profile:

    • Remove the flask from the heat source. Place it on a cork ring or wood block (insulator).

    • Allow to cool to Room Temperature (RT) undisturbed for 2–3 hours . Do not stir.[3] Agitation promotes rapid precipitation (trapping impurities) rather than crystallization.

    • Once at RT, move the flask to an ice bath (

      
      ) for 1 hour to maximize yield.
      
Phase 3: Isolation & Drying
  • Filtration:

    • Collect crystals via vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with a cold solvent mixture (50:50 EtOH/Water,

      
      ). This washes away surface mother liquor containing dissolved impurities.
      
  • Drying:

    • Dry in a vacuum oven at

      
        for 6 hours.
      
    • Note: Avoid temperatures

      
       to prevent oxidation of the amine surface.
      

Process Logic & Visualization

The following diagram illustrates the decision matrix and workflow for the purification process.

RecrystallizationWorkflow Start Crude 1-[4-(4-Aminophenoxy)phenyl]ethanone SolventChoice Select Solvent System Start->SolventChoice Dissolution Dissolve in Boiling Ethanol (Reflux ~78°C) SolventChoice->Dissolution Primary: EtOH/Water CheckColor Is Solution Dark/Colored? Dissolution->CheckColor CarbonTreat Add Activated Carbon Filter Hot (Celite) CheckColor->CarbonTreat Yes AntiSolvent Add Hot Water until Turbid Then clear with drops of EtOH CheckColor->AntiSolvent No CarbonTreat->AntiSolvent Cooling Slow Cool to RT (2-3 hrs) Then Ice Bath (1 hr) AntiSolvent->Cooling Filtration Vacuum Filtration Wash with Cold 50:50 EtOH/H2O Cooling->Filtration Drying Vacuum Oven Dry (50°C, -30 inHg) Filtration->Drying

Figure 1: Step-by-step logic flow for the recrystallization of aromatic ether amines.

Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Solution is too concentrated or cooled too fast.Re-heat to dissolve.[4] Add more Ethanol. Cool much slower (wrap flask in towel).
Low Yield (<50%)Product is too soluble in the mother liquor.Increase the ratio of Water (Anti-solvent) in the next run or cool to

.
Colored Crystals (Yellow/Brown)Oxidation of the amine group.Recrystallize again using Isopropanol with a pinch of Sodium Hydrosulfite (reducing agent) in the water phase.
Analytical Validation
  • Melting Point: Expect ~106–108 °C (Consistent with p-aminoacetophenone derivatives/fragments, check specific lot CoA).

  • HPLC Purity: Target >99.0% (Area %).

  • 1H NMR: Verify the integral ratio of the Acetyl methyl group (

    
     ppm) to the Amine protons (
    
    
    
    ppm, broad).

References

  • Sigma-Aldrich. 1-(4-(4-Aminophenoxy)phenyl)ethanone Product Sheet (CAS 1215-98-1). Retrieved from

  • PubChem. Compound Summary: 1-(4-Aminophenyl)ethanone (Structural Analog Data). National Library of Medicine. Retrieved from

  • ChemicalBook. 1-[4-(4-AMINO-PHENOXY)-PHENYL]-ETHANONE Synthesis and Properties. Retrieved from

  • Vigon International. Safety Data Sheet: Herboxane (CAS 54546-26-8) - Cited for CAS Correction . Retrieved from

Sources

Method

reaction of 1-[4-(4-Aminophenoxy)phenyl]ethanone with aromatic aldehydes

An Application Guide for the Synthesis of Novel Compounds via Reaction of 1-[4-(4-Aminophenoxy)phenyl]ethanone with Aromatic Aldehydes Abstract This technical guide provides a comprehensive overview of the synthetic path...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Novel Compounds via Reaction of 1-[4-(4-Aminophenoxy)phenyl]ethanone with Aromatic Aldehydes

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways involving the reaction of 1-[4-(4-aminophenoxy)phenyl]ethanone with various aromatic aldehydes. As a bifunctional starting material possessing both a primary aromatic amine and a methyl ketone group, this compound offers access to two distinct and valuable classes of molecules: Schiff bases and chalcones. This document elucidates the underlying reaction mechanisms, provides detailed, field-tested protocols for both conventional and green synthetic approaches, and outlines robust methods for product characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these procedures. Furthermore, the potential applications of the resulting compounds in medicinal chemistry and materials science are discussed, grounding the synthetic work in a context of practical innovation.

Introduction: A Tale of Two Functional Groups

The compound 1-[4-(4-aminophenoxy)phenyl]ethanone is a versatile building block in synthetic organic chemistry.[1][2] Its structure is unique in that it presents two key reactive sites for condensation with aromatic aldehydes: a nucleophilic primary amine (-NH₂) and a methyl ketone (-COCH₃) with acidic α-protons. This duality allows for selective synthesis of two important classes of compounds depending on the reaction conditions employed.

  • Schiff Base Formation: The reaction at the primary amine with an aldehyde yields an imine or azomethine (-CH=N-) linkage, forming a Schiff base.[3][4][5] These compounds are renowned for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, and their use as ligands in coordination chemistry.[6][7][8]

  • Chalcone Formation: Under basic conditions, the methyl ketone can undergo a Claisen-Schmidt condensation with an aldehyde to form an α,β-unsaturated ketone, a class of compounds known as chalcones.[9][10] Chalcones are precursors to flavonoids and also exhibit significant pharmacological activities.[11][12]

Understanding the mechanistic dichotomy is crucial for selectively targeting the desired product. This guide will focus primarily on the synthesis of Schiff bases, with a comparative protocol for chalcone synthesis to provide a complete operational picture.

Reaction Mechanisms: A Guided Choice

The choice of catalyst is the primary determinant for the reaction pathway. Acidic catalysis directs the reaction towards Schiff base formation, while basic catalysis favors chalcone synthesis.

Mechanism of Schiff Base Formation (Acid-Catalyzed)

The formation of a Schiff base is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[13] The pH must be carefully controlled (typically weakly acidic, pH ~5) to ensure the amine is sufficiently nucleophilic while also allowing for efficient dehydration.[13]

The process involves five key steps:

  • Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine or hemiaminal.[4][13]

  • Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

  • Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule.

  • Deprotonation: A base (e.g., water) removes a proton from the nitrogen, regenerating the acid catalyst and yielding the final imine product.[14]

G cluster_0 Schiff Base Formation Mechanism Reactants Amine (R-NH₂) + Aldehyde (R'-CHO) + Acid Catalyst (H⁺) Nuc_Attack 1. Nucleophilic Attack (Amine attacks Carbonyl) Reactants->Nuc_Attack Carbinolamine 2. Carbinolamine Intermediate Formation Nuc_Attack->Carbinolamine Protonation 3. Protonation of -OH group (Forms good leaving group H₂O⁺) Carbinolamine->Protonation +H⁺ Elimination 4. Elimination of Water (Forms Iminium Ion) Protonation->Elimination -H₂O Deprotonation 5. Deprotonation (Regenerates Catalyst) Elimination->Deprotonation Product Schiff Base (Imine) + H₂O + H⁺ Deprotonation->Product -H⁺

Caption: Mechanism of acid-catalyzed Schiff base formation.

Mechanism of Chalcone Formation (Base-Catalyzed)

The Claisen-Schmidt condensation relies on a strong base to generate a nucleophilic enolate from the ketone, which then attacks the aldehyde.[9][10]

  • Enolate Formation: The base (e.g., OH⁻) abstracts an acidic α-proton from the methyl group of the ethanone, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aromatic aldehyde, forming an alkoxide intermediate (aldol addition).

  • Protonation: The alkoxide is protonated by a solvent molecule (e.g., water) to form a β-hydroxy ketone.

  • Dehydration: The base removes a proton from the α-carbon, and the resulting enolate eliminates a hydroxide ion, forming the conjugated α,β-unsaturated system of the chalcone.

G cluster_1 Chalcone Formation Mechanism (Claisen-Schmidt) Reactants_C Ketone (R-COCH₃) + Aldehyde (R'-CHO) + Base (OH⁻) Enolate 1. Enolate Formation (Base abstracts α-proton) Reactants_C->Enolate Nuc_Attack_C 2. Nucleophilic Attack (Enolate attacks Aldehyde) Enolate->Nuc_Attack_C Aldol_Adduct 3. β-Hydroxy Ketone (Protonation of alkoxide) Nuc_Attack_C->Aldol_Adduct Dehydration 4. Dehydration (Base-catalyzed elimination of H₂O) Aldol_Adduct->Dehydration Product_C Chalcone (α,β-Unsaturated Ketone) + H₂O + OH⁻ Dehydration->Product_C

Caption: Mechanism of base-catalyzed Chalcone formation.

Application Notes and Protocols

The following protocols are designed to be self-validating, with integrated expert insights to explain the rationale behind critical steps.

Protocol 1: Conventional Synthesis of Schiff Bases via Acid-Catalyzed Reflux

This robust and widely applicable method is the standard for synthesizing Schiff bases from 1-[4-(4-aminophenoxy)phenyl]ethanone.

Principle: An equimolar mixture of the amine and an aromatic aldehyde is refluxed in an alcoholic solvent with a catalytic amount of acid. The reaction is driven to completion by heating, and the product often precipitates upon cooling, simplifying purification.

Materials & Equipment:

  • 1-[4-(4-Aminophenoxy)phenyl]ethanone (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq)

  • Absolute Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus (e.g., silica gel plates, ethyl acetate/hexane mobile phase)

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1-[4-(4-aminophenoxy)phenyl]ethanone (e.g., 2.27 g, 10 mmol) in absolute ethanol (40 mL) with gentle warming and stirring.

  • Aldehyde Addition: To this solution, add the aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol). Stir for 5 minutes at room temperature.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

    • Expert Insight: Acetic acid is an ideal catalyst as it is strong enough to facilitate the reaction but not so strong that it fully protonates and deactivates the primary amine nucleophile.[13]

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 80-85°C) using a heating mantle or oil bath. Continue refluxing for 2-4 hours.[5][15][16]

  • Reaction Monitoring: Periodically check the reaction's progress using TLC. Spot the starting materials and the reaction mixture on a plate. The formation of a new, less polar spot and the disappearance of the starting material spots indicate reaction completion.

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate should form. For maximum yield, the flask can be placed in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. Expected yields are typically high (85-95%).[15]

Protocol 2: Green Synthesis of Schiff Bases via Microwave Irradiation

This method offers a significant reduction in reaction time and solvent usage, aligning with the principles of green chemistry.[4]

Principle: Microwave energy provides rapid and uniform heating, dramatically accelerating the rate of the condensation reaction, often without the need for a solvent or with minimal solvent.

Materials & Equipment:

  • 1-[4-(4-Aminophenoxy)phenyl]ethanone (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Microwave synthesis reactor with a sealed vessel

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Reactant Mixing: In a 10 mL microwave reactor vessel, combine 1-[4-(4-aminophenoxy)phenyl]ethanone (e.g., 0.45 g, 2 mmol) and the aromatic aldehyde (2 mmol).

    • Expert Insight: For solid reactants, it is crucial to grind them together gently in a mortar and pestle to ensure intimate contact before placing them in the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150-200 W for 3-5 minutes. The reaction temperature should be monitored and controlled (e.g., set to 100°C).

  • Cooling & Isolation: After irradiation, allow the vessel to cool to room temperature. The resulting solid is the crude product.

  • Purification: Add a small amount of hot ethanol to the vessel to dissolve the product, then allow it to cool slowly to recrystallize. Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry.

G cluster_workflow General Synthesis Workflow Start Combine Amine & Aldehyde in Solvent/Solvent-free Reaction Apply Energy (Reflux or Microwave) Start->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Isolation Cool & Filter (Isolate Crude Product) Monitor->Isolation Complete Purify Recrystallize (e.g., from Ethanol) Isolation->Purify Characterize Characterize Product (FT-IR, NMR, MS) Purify->Characterize Final_Product Pure Schiff Base Characterize->Final_Product

Caption: A generalized workflow for Schiff base synthesis and purification.

Product Characterization: Validating Success

Confirmation of the product's identity is essential. A combination of spectroscopic techniques provides unambiguous structural evidence.

TechniqueObservation for Schiff Base FormationObservation for Chalcone Formation
FT-IR Disappearance of amine N-H stretches (~3300-3400 cm⁻¹). Disappearance of aldehyde C=O stretch (~1700 cm⁻¹). Appearance of strong C=N imine stretch (~1600-1630 cm⁻¹). [17]Disappearance of aldehyde C=O stretch. Appearance of α,β-unsaturated ketone C=O stretch (~1650-1670 cm⁻¹).
¹H NMR Disappearance of amine -NH₂ protons. Disappearance of aldehyde -CHO proton (~9-10 ppm). Appearance of a sharp singlet for the azomethine proton (-CH=N-) at δ 8.0-9.0 ppm. [17][18]Disappearance of aldehyde -CHO proton. Appearance of two doublets for the vinyl protons (-CH=CH-) at δ 6.5-8.0 ppm.
¹³C NMR Disappearance of aldehyde carbonyl carbon (~190-200 ppm). Appearance of the imine carbon (-C=N-) at δ 160-170 ppm. [19]Disappearance of aldehyde carbonyl carbon. Appearance of α,β-unsaturated ketone carbonyl carbon (~190 ppm) and two vinyl carbons.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the Schiff base product.Molecular ion peak corresponding to the calculated mass of the chalcone product.

Potential Applications

The Schiff bases synthesized from 1-[4-(4-aminophenoxy)phenyl]ethanone are of significant interest to drug development professionals. The presence of the ether linkage, imine group, and varied substituents from the aromatic aldehyde creates a pharmacophore with diverse biological potential.

  • Antimicrobial Agents: Many Schiff bases exhibit potent antibacterial and antifungal activities, often attributed to the azomethine linkage which can interfere with microbial cell processes.[6][16][20][21]

  • Anticancer Research: The planar structure and electron-rich nature of these compounds allow them to intercalate with DNA or inhibit key enzymes like topoisomerases, making them candidates for anticancer drug discovery.[8]

  • Corrosion Inhibitors & Catalysts: In materials science, these compounds are used as effective corrosion inhibitors for metals and as stable ligands for transition metal catalysts.[6][22]

References

  • Abdel-Rahman, L. H., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Applied Sciences. [Link]

  • Tümer, M., et al. (2004). Synthesis and Spectroscopic Characterization of New Schiff Bases Containing the Benzo-15-Crown-5 Moiety. Molecules. [Link]

  • Zolfigol, M. A., et al. (2022). Synthesis and Characterization of a Novel Crowned Schiff Base Ligand Linked to Ionic Liquid and Application of Its Mn(III) Complex in the Epoxidation of Olefins. Chemical Methodologies. [Link]

  • American Chemical Society. (2023). Synthesis and characterization of novel Schiff-base ligands and related ruthenium complexes. ACS Meetings & Expositions. [Link]

  • Abduljabbar, M. A., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASES BASED TEREP. MINAR International Journal of Applied Sciences and Technology. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules. [Link]

  • Hassan, A. S., et al. (2010). Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Molecules. [Link]

  • Beyza, Y., et al. (2022). Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. Frontiers in Chemistry. [Link]

  • Das, B., et al. (2022). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]

  • Mondal, A., et al. (2023). A Review: Green Synthesis of Chalcone. Tuijin Jishu/Journal of Propulsion Technology. [Link]

  • Letters in Applied NanoBioScience. (2025). Synthesis, Characterization, and Applications of Schiff Base Flexible Organic Crystals. Letters in Applied NanoBioScience. [Link]

  • Khanam, H., et al. (2004). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Bangladesh Journal of Microbiology. [Link]

  • Sharma, S., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]

  • Rahayu, D. U. C., et al. (2021). Green synthesis of chalcones derivatives. AIP Conference Proceedings. [Link]

  • Prabawati, S. Y., et al. (2022). GREEN SYNTHESIS OF SEVERAL CHALCONE DERIVATIVES USING GRINDING TECHNIQUE. Gongcheng Kexue Yu Jishu/Advanced Engineering Science. [Link]

  • Khalifa, H. A. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Studies. [Link]

  • ResearchGate. (2021). Green synthesis of chalcones derivatives. ResearchGate. [Link]

  • Pillay, C. S. (2012). Synthesis of Schiff Bases by Non-Conventional Methods. Schiff Base in Organic, Inorganic and Physical Chemistry. [Link]

  • Susanti, E., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry. [Link]

  • Gümüş, F., et al. (2018). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

  • Nurmeilia, I., et al. (2024). Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. Molekul. [Link]

  • ResearchGate. (2019). Synthesis and structure of Schiff bases (I-IV). ResearchGate. [Link]

  • Organic Chemistry Explained. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. [Link]

  • Ragab, A. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Preventing Amine Oxidation in 1-[4-(4-Aminophenoxy)phenyl]ethanone

[1] Introduction: The Chemistry of Vulnerability You are working with 1-[4-(4-Aminophenoxy)phenyl]ethanone (CAS: 1215-98-1).[1][2][3] While the acetophenone moiety is relatively robust, the primary aromatic amine (anilin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Chemistry of Vulnerability

You are working with 1-[4-(4-Aminophenoxy)phenyl]ethanone (CAS: 1215-98-1).[1][2][3] While the acetophenone moiety is relatively robust, the primary aromatic amine (aniline) functionality is the "Achilles' heel" of this molecule.

Aromatic amines are thermodynamically prone to oxidation.[1] Upon exposure to atmospheric oxygen, UV light, or trace metal ions, the nitrogen atom undergoes a radical abstraction process. This leads to the formation of radical cations , which rapidly polymerize into azo-compounds, quinone imines, and complex "aniline blacks."

The Symptom: Your white/off-white powder turns yellow, then brown, and finally black.[1] The Consequence: Even 1% oxidation impurities can act as radical scavengers or poisons in palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig) or interfere with nucleophilic substitutions.[1]

Core Storage Protocol (The "Golden Rules")

This section outlines the non-negotiable standards for long-term stability.

Q: What is the absolute best way to store this compound long-term?

A: You must block the three vectors of degradation: Oxygen, Energy (Heat/Light), and Moisture.

ParameterRecommendationScientific Rationale
Atmosphere Argon (Ar) > Nitrogen (N₂)Argon is heavier than air and forms a stable "blanket" over the solid, whereas Nitrogen can mix more easily with air if the seal is imperfect.[1]
Temperature -20°C (Freezer) Kinetic suppression. Oxidation rates drop significantly at sub-zero temperatures (Arrhenius equation).
Container Amber Glass Vial Blocks UV radiation (290–450 nm) which catalyzes the N-H bond homolysis. Plastic containers are oxygen-permeable and must be avoided.
Seal Teflon-lined Screw Cap Parafilm is insufficient.[1] Use a cap with a PTFE (Teflon) liner to prevent oxygen diffusion and solvent leaching.
Q: Can I store the compound in solution (e.g., DMSO or DCM) for convenience?

A: NO. Storing aromatic amines in solution accelerates degradation. Dissolved oxygen diffuses rapidly in organic solvents.[1] Furthermore, solvents like Acetone or DCM can react with the amine over time (forming imines or aminals). Always store as a dry solid.

Troubleshooting & Recovery (Q&A)

Q: My sample has turned a light yellow/tan color. Is it ruined?

A: Not necessarily. The color comes from highly conjugated impurities (like azo-dimers) which have high extinction coefficients.[1] A sample can look "very yellow" but still be 98% pure.[1]

  • Action: Run a TLC or LC-MS. If the main peak is intact, you can likely use it for robust reactions (e.g., acylations). For sensitive catalysis, you must repurify.[1]

Q: How do I remove the oxidation impurities (Purification Protocol)?

A: Recrystallization is often insufficient for removing oxidized "tars."[1] The Acid-Base Extraction Rescue is the most reliable method.

Protocol: Acid-Base Rescue

  • Dissolve: Dissolve the impure solid in 1M HCl (The amine forms a water-soluble hydrochloride salt).[1]

  • Wash: Extract the aqueous acidic layer with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Why? The oxidized neutral impurities (azo/nitro compounds) move into the organic layer. The amine salt stays in the water.

    • Discard the organic layer.

  • Neutralize: Slowly add 1M NaOH or saturated NaHCO₃ to the aqueous layer until pH > 10. The amine will precipitate as a free base.

  • Extract: Extract the now-cloudy aqueous layer with fresh DCM.[1]

  • Dry & Concentrate: Dry the DCM over Na₂SO₄, filter, and evaporate to yield the purified white solid.

Q: I need to weigh out 5 mg. How do I do this without oxidizing the whole bottle?

A: Use the "Sub-aliquot Strategy." Every time you open a cold bottle in humid air, water condenses inside, accelerating degradation.

  • Take the main bottle out of the freezer and let it warm to room temperature inside a desiccator (prevent condensation).

  • In a glovebox or under an inverted funnel with Ar flow, divide the bulk material into small, single-use vials (e.g., 50 mg each).

  • Flush each vial with Argon, seal, and refreeze.

  • Only thaw one small vial at a time for experiments.

Mechanistic Insight

Understanding the enemy is the key to defeating it. The diagram below illustrates the pathway from a pristine amine to a degraded impurity.

OxidationMechanism cluster_prevention Prevention Barrier Amine Pristine Amine (Colorless) Radical Amine Radical (Reactive Intermediate) Amine->Radical UV Light / O2 (H-abstraction) Cation Radical Cation Radical->Cation -e⁻ Dimer Hydrazobenzene Intermediate Radical->Dimer Coupling (x2) Impurity Azo/Quinone (Brown/Black Impurity) Dimer->Impurity Further Oxidation (Polymerization) Argon Argon Atmosphere Argon->Amine Blocks O2 Amber Amber Glass Amber->Amine Blocks UV

Figure 1: The oxidative degradation pathway of aromatic amines and the specific barriers (Argon/Amber Glass) required to halt the initial H-abstraction step.[1]

Storage Decision Workflow

Follow this logic tree to determine the immediate action plan for your specific sample status.

StorageWorkflow Start Assess Sample Status Color Visual Inspection: What color is it? Start->Color White White / Off-White Color->White Yellow Pale Yellow / Tan Color->Yellow Brown Dark Brown / Black Color->Brown Action1 Standard Storage: Flush Ar, Seal, -20°C White->Action1 Action2 Purity Check: Run TLC/NMR Yellow->Action2 Action3 Mandatory Purification: Acid-Base Extraction Brown->Action3 Check Purity > 95%? Action2->Check Action3->Action1 Post-Purification Check->Action1 Yes Check->Action3 No

Figure 2: Decision matrix for handling 1-[4-(4-Aminophenoxy)phenyl]ethanone based on visual degradation markers.

References

  • Sigma-Aldrich. 1-(4-(4-Aminophenoxy)phenyl)ethanone Product Specification & Safety Data Sheet (SDS). CAS 1215-98-1.[2][3] Link

  • National Institutes of Health (NIH). Mechanistic Insights into Atmospheric Oxidation of Aniline.[1] (2021).[1][4] Discusses the H-abstraction mechanism from the -NH2 moiety.[1][5] Link

  • BenchChem. Preventing Oxidation of Aromatic Amines During Storage. General best practices for handling air-sensitive anilines.[1] Link

  • PubChem. Compound Summary: 1-[4-(4-aminophenoxy)phenyl]ethanone.[1][3] CID 11244369.[1] Link[1]

  • ChemicalBook. 1-[4-(4-AMINO-PHENOXY)-PHENYL]-ETHANONE Properties and Suppliers.Link[1]

Sources

Optimization

Technical Support Center: Purification of 1-[4-(4-Aminophenoxy)phenyl]ethanone by Column Chromatography

An advanced guide to navigate the complexities of purifying 1-[4-(4-aminophenoxy)phenyl]ethanone, a key intermediate in pharmaceutical research. This technical support center provides in-depth troubleshooting and frequen...

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to navigate the complexities of purifying 1-[4-(4-aminophenoxy)phenyl]ethanone, a key intermediate in pharmaceutical research. This technical support center provides in-depth troubleshooting and frequently asked questions to empower researchers in achieving high purity and yield.

Welcome to the technical support resource for the chromatographic purification of 1-[4-(4-aminophenoxy)phenyl]ethanone (CAS 1215-98-1).[1][2] This guide is designed for researchers and drug development professionals to address common and complex challenges encountered during this specific separation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.

The purification of this molecule, with its distinct combination of a ketone, an ether linkage, and an aromatic amine, presents a unique set of challenges. Its moderate polarity and basic amino group necessitate a carefully optimized approach to column chromatography to avoid common pitfalls like poor resolution and peak tailing.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions that form the basis of a successful purification strategy.

Q1: What are the key physicochemical properties of 1-[4-(4-aminophenoxy)phenyl]ethanone that influence its chromatographic behavior?

A1: Understanding the molecule's structure is paramount. It has a molecular weight of 227.26 g/mol .[1] Key features include:

  • Aromatic Rings and Ether Linkage: Contribute to the molecule's non-polar character.

  • Ketone Group: A moderately polar functional group.

  • Primary Aromatic Amine (-NH₂): This is the most influential group. It is polar and basic, making the molecule susceptible to strong interactions with the stationary phase.

This duality of polar and non-polar characteristics, combined with its basicity, means the compound can exhibit complex behavior on a standard silica gel column.

Q2: How do I select the appropriate stationary phase?

A2: The choice of stationary phase is critical.

  • Standard Silica Gel (SiO₂): This is the most common and cost-effective choice. However, silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[3] The basic amine of your compound will interact strongly with these acidic sites, which is a primary cause of severe peak tailing and potential irreversible adsorption.

  • Neutral Alumina (Al₂O₃): If peak tailing on silica is unmanageable even with mobile phase modifiers, neutral alumina can be a good alternative. It lacks the strong acidity of silica.

  • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be effective.[4] Here, the stationary phase is nonpolar (C18) and the mobile phase is polar (e.g., water/acetonitrile), which inverts the elution order.

For most applications, standard silica gel is sufficient, provided the mobile phase is correctly modified to mitigate the acidic interactions.

Q3: What is the strategy for selecting and optimizing the mobile phase (eluent)?

A3: Mobile phase selection is a process of balancing polarity and chemical interactions.

  • Initial Solvent System: Start with a binary system of a non-polar solvent and a moderately polar solvent. A common starting point is a mixture of Hexane and Ethyl Acetate. Given the compound's polarity, you will likely need a higher proportion of ethyl acetate.

  • TLC Optimization: The goal is to find a solvent ratio that provides a retention factor (Rƒ) of approximately 0.25-0.35 for your target compound on a TLC plate. This Rƒ value typically translates well to column separation, ensuring the compound moves down the column at a reasonable rate without eluting too quickly.

  • Addressing Basicity (The Critical Step): To prevent peak tailing, a small amount of a basic modifier must be added to the mobile phase.[4] This modifier neutralizes the acidic silanol sites on the silica gel, preventing the amine group from binding too strongly.[3] A common choice is 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide in your eluent system.

Q4: How should I prepare and load the sample onto the column?

A4: Proper sample loading is essential for sharp bands and good separation.

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique prevents issues caused by using a strong loading solvent that can disrupt the top of the column packing.[5]

  • Wet Loading: If you must load the sample dissolved in a liquid, use the weakest possible solvent that your compound is soluble in, preferably the mobile phase itself.[6] Use the absolute minimum volume to keep the initial band as narrow as possible.

Part 2: A Generalized Experimental Protocol

This protocol provides a validated starting point. Optimization based on TLC analysis of your specific crude mixture is essential.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (e.g., 7:3 Hex/EtOAc + 1% TEA) Slurry 2. Prepare Silica Slurry (in non-polar solvent) TLC->Slurry Pack 3. Pack Column (Wet Packing) Slurry->Pack Sample 4. Sample Prep (Dry Loading Recommended) Pack->Sample Load 5. Load Sample Sample->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect TLC_Analysis 8. Analyze Fractions by TLC Collect->TLC_Analysis Combine 9. Combine Pure Fractions TLC_Analysis->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate G cluster_problems start Problem Observed on TLC or Column tailing Streaking/ Tailing Peak start->tailing resolution Poor Resolution/ Overlapping Spots start->resolution rf_issue Rƒ too High or Low start->rf_issue flow Slow/Blocked Flow start->flow tailing_cause Cause: Amine interaction with acidic silica tailing->tailing_cause res_cause Cause: Incorrect solvent selectivity resolution->res_cause rf_cause Cause: Incorrect mobile phase polarity rf_issue->rf_cause flow_cause Cause: Poor packing or sample precipitation flow->flow_cause tailing_sol Solution: Add 0.5-1% TEA to mobile phase tailing_cause->tailing_sol res_sol1 Solution 1: Try different solvent system (e.g., DCM/MeOH) res_cause->res_sol1 Isocratic res_sol2 Solution 2: Use gradient elution res_cause->res_sol2 Complex Mixture rf_sol_high Solution (Rƒ ≈ 1): Decrease polarity (more hexane) rf_cause->rf_sol_high rf_sol_low Solution (Rƒ ≈ 0): Increase polarity (more EtOAc) rf_cause->rf_sol_low flow_sol Prevention: Pack column carefully. Use 'dry loading' method. flow_cause->flow_sol

Sources

Troubleshooting

enhancing thermal stability of polymers using aminophenoxy-ketone end-cappers

Topic: Aminophenoxy-Ketone End-Cappers Status: Operational Lead Scientist: Dr. Aris Thorne Subject: Protocol Optimization & Troubleshooting for High-Performance Polyimides/PAEK Core Mechanism & Rationale User Query: Why...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aminophenoxy-Ketone End-Cappers

Status: Operational Lead Scientist: Dr. Aris Thorne Subject: Protocol Optimization & Troubleshooting for High-Performance Polyimides/PAEK

Core Mechanism & Rationale

User Query: Why choose aminophenoxy-ketone end-cappers over standard phthalic anhydride or aniline?

Technical Insight: The use of aminophenoxy-ketone end-cappers (commonly derivatives like 4-(4-aminophenoxy)benzophenone ) serves a dual-function mechanism that simple non-reactive caps cannot achieve.

  • Molecular Weight (MW) Control: By strictly controlling the stoichiometry according to the Carothers equation, these mono-functional amines terminate the polymer chain, preventing excessive viscosity and allowing for melt-processability.

  • Latent Crosslinking (The "Smart" Cap): The benzophenone moiety acts as a latent crosslinking site. Upon exposure to high temperatures (thermal curing) or UV radiation, the carbonyl group can facilitate inter-chain crosslinking. This transforms a melt-processable thermoplastic oligomer into a pseudo-thermoset network, significantly boosting the Glass Transition Temperature (

    
    ) and solvent resistance without sacrificing the initial processability.
    
Synthesis & Stoichiometry (The Foundation)

User Query: How do I calculate the exact amount of end-capper required? My films are coming out brittle.

Troubleshooting Protocol: Brittleness usually indicates molecular weight is too low (below the entanglement threshold). This is often a stoichiometry error.[1]

The Protocol: You must synthesize an anhydride-terminated oligomer first, then cap it with the amine.

Formula for Controlled Molecular Weight: To target a specific number-average molecular weight (


), use the modified Carothers equation for non-stoichiometric imbalance:


Where


 (Dianhydride excess).

End-Capper Molar Calculation:



  • 
     : Moles of dianhydride.
    
  • 
     : Moles of diamine.[2][3]
    
  • 
     : Moles of aminophenoxy-ketone.
    

Step-by-Step Synthesis Workflow:

  • Dissolution: Dissolve diamine in a polar aprotic solvent (NMP or DMAc) under

    
    .
    
  • Oligomerization: Add dianhydride in excess. Stir for 4-6 hours to form anhydride-terminated Polyamic Acid (PAA).

  • End-Capping: Add the calculated amount of aminophenoxy-ketone . Stir for 4-6 hours. The viscosity should stabilize.

  • Imidization: Proceed with thermal or chemical imidization.[4]

Troubleshooting Guide (Q&A)
Category: Synthesis Failure

Q: The solution gelled during the addition of the end-capper. Why? A: This is likely due to local stoichiometric imbalance or premature crosslinking .

  • Cause 1: If the end-capper was added too fast as a solid, it created a local region of high concentration, potentially disrupting the solubility equilibrium.

  • Cause 2: If the reaction temp was

    
    , the ketone group might have initiated radical coupling or Schiff base formation with residual amines.
    
  • Fix: Dissolve the end-capper in a small amount of solvent before addition. Keep the reaction temperature

    
     during the PAA stage.
    
Category: Thermal Properties

Q: My TGA shows high stability (


), but the 

is lower than expected. The crosslinking didn't happen.
A: Benzophenone moieties require specific activation energy to crosslink thermally.
  • Diagnosis: Your curing protocol likely stopped at the imidization temperature (

    
    ).
    
  • Fix: Implement a Post-Cure Step .

    • Standard Cure:

      
       (1h) 
      
      
      
      
      
      (1h)
      
      
      
      
      (1h).
    • Crosslink Activation: Ramp to

      
       or 
      
      
      
      (depending on the polymer backbone stability) and hold for 30-60 mins. This forces the ketone carbonyls to react.
Category: Solubility

Q: The final polymer precipitates out of DMAc after imidization. A: While ketones generally improve solubility, high molecular weight semi-crystalline structures will precipitate.

  • Fix: Use m-cresol or concentrated

    
      for viscosity testing. For film casting, ensure you cast from the PAA state (pre-imidization) or use a chemical imidization method (Acetic Anhydride/Pyridine) which sometimes yields a more soluble amorphous powder.
    
Data & Visualization
Comparative Thermal Data (Typical Values)
Polymer SystemEnd-Capper

(Initial)

(Post-Cure

)

(Decomp)
Standard PI Phthalic Anhydride



Modified PI 4-Aminophenoxy Benzophenone



Note: The significant jump in


 for the modified PI indicates successful crosslinking.
Workflow Diagram: Synthesis & Activation

G Start Diamine + Excess Dianhydride PAA Anhydride-Terminated Polyamic Acid (Oligomer) Start->PAA Stir 4h, N2 Cap Add Aminophenoxy-Ketone PAA->Cap Stoichiometric Control CappedPAA End-Capped PAA Cap->CappedPAA Reaction at <40°C Film Cast Film CappedPAA->Film Imidization Thermal Imidization (Up to 300°C) Film->Imidization -H2O Crosslink High-Temp Cure (>350°C) Imidization->Crosslink Activation Final Crosslinked Network (High Tg, High Stability) Crosslink->Final Ketone Radical Coupling

Caption: Step-by-step synthesis pathway from oligomer formation to final crosslinked network.

Troubleshooting Logic Tree

Logic Issue Problem: Low Thermal Stability Check1 Check TGA (T_d) Issue->Check1 Check2 Check DSC (T_g) Issue->Check2 Decision1 Decision1 Check1->Decision1 Decision2 T_g not increasing? Check2->Decision2 Sol1 Residue Solvent/Water. Dry at 150°C vacuum. Decision1->Sol1 Yes (Weight loss early) Sol2 Incomplete Imidization. Cure at 300°C. Decision1->Sol2 No (Degradation normal) Sol3 Lack of Crosslinking. Push Cure to 370°C. Decision2->Sol3 Yes

Caption: Diagnostic logic for identifying thermal stability failures.

References
  • Synthesis and Properties of Polyimides Based on 4,4'-Bis(4-aminophenoxy)benzophenone. (2025). ResearchGate.[4][5][6] Retrieved from

  • Mechanism of Thermal Decomposition of Poly(ether ether ketone) (PEEK). (2010). Polymer Degradation and Stability. Retrieved from [Semantic Scholar]([Link]

  • Chemical Cross-Linking Modification of Polyimide. (2025). ResearchGate.[4][5][6] Retrieved from

  • Melt-Processable Semicrystalline Polyimides. (2025). MDPI. Retrieved from

Sources

Optimization

troubleshooting low melting point of crude 1-[4-(4-Aminophenoxy)phenyl]ethanone

Technical Support Center: 1-[4-(4-Aminophenoxy)phenyl]ethanone Welcome to the technical support guide for 1-[4-(4-Aminophenoxy)phenyl]ethanone (CAS 1215-98-1). This resource is designed for researchers, chemists, and pha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[4-(4-Aminophenoxy)phenyl]ethanone

Welcome to the technical support guide for 1-[4-(4-Aminophenoxy)phenyl]ethanone (CAS 1215-98-1). This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate common experimental challenges. This guide provides in-depth troubleshooting for issues related to the compound's melting point, a critical indicator of purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 1-[4-(4-Aminophenoxy)phenyl]ethanone?

While a definitive, widely cited melting point for this specific compound is not consistently reported in major chemical databases, similar aromatic ketones and amino ethers suggest that a pure, crystalline solid should exhibit a sharp melting point. For comparison, the related compound 4'-Aminoacetophenone has a reported melting point of 106 °C.[1][2] A low or broad melting range in your sample is a strong indicator of impurities.

Q2: What is the typical synthesis route for this compound?

A common and effective method is the catalytic hydrogenation of its nitro precursor, 1-(4-(4-nitrophenoxy)phenyl)ethanone. This reaction typically involves using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere.

Q3: My crude product is a brownish or oily solid, is this normal?

The crude product from this synthesis can often appear as a tan, brownish, or sometimes oily solid. This is typically due to residual catalyst, unreacted starting materials, or minor side products. The pure compound is expected to be a crystalline solid.[3]

Troubleshooting Guide: Low or Broad Melting Point

Observing a melting point that is lower than expected and occurs over a wide temperature range (e.g., 5-10 °C) is the most common issue for this compound post-synthesis. This phenomenon, known as melting point depression, is a direct consequence of impurities disrupting the uniform crystal lattice of the pure compound.[4][5]

The following guide provides a logical workflow to diagnose and resolve the cause of a low melting point in your crude 1-[4-(4-Aminophenoxy)phenyl]ethanone.

TroubleshootingWorkflow Start Low / Broad Melting Point Observed TLC Run TLC Analysis (e.g., 3:1 Hexanes:EtOAc) Start->TLC MultipleSpots Result: Multiple Spots TLC->MultipleSpots Spots observed? SingleSpot Result: Single Tailing Spot TLC->SingleSpot Single spot observed? SM_Impurity Hypothesis: Unreacted Starting Material (Nitro-compound) MultipleSpots->SM_Impurity Spot at lower Rf? Other_Impurity Hypothesis: Side Products MultipleSpots->Other_Impurity Other spots? Solvent_Impurity Hypothesis: Residual Solvent SingleSpot->Solvent_Impurity Tailing or 'streaking'? Recrystallize Action: Perform Recrystallization SM_Impurity->Recrystallize Dry Action: Dry under high vacuum (with gentle heating if stable) Solvent_Impurity->Dry Other_Impurity->Recrystallize NMR_Check Verify Purity: ¹H NMR & Melting Point Dry->NMR_Check Recrystallize->NMR_Check SynthesisReaction SM Starting Material 1-(4-(4-nitrophenoxy)phenyl)ethanone Product Desired Product 1-[4-(4-Aminophenoxy)phenyl]ethanone SM->Product Reduction Impurity_SM Impurity: Unreacted Starting Material Product->Impurity_SM from incomplete reaction Impurity_Side Impurity: Side Products (e.g., over-reduction) Product->Impurity_Side from side reactions Impurity_Solvent Impurity: Trapped Solvent Product->Impurity_Solvent from workup Reagents H₂, Pd/C Methanol Reagents->Product

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 1-[4-(4-Aminophenoxy)phenyl]ethanone

Executive Summary 1-[4-(4-Aminophenoxy)phenyl]ethanone (CAS: 1215-98-1) is a critical bifunctional intermediate featuring an electron-withdrawing acetyl group and an electron-donating amino group, linked via a flexible e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[4-(4-Aminophenoxy)phenyl]ethanone (CAS: 1215-98-1) is a critical bifunctional intermediate featuring an electron-withdrawing acetyl group and an electron-donating amino group, linked via a flexible ether bridge. This structural asymmetry creates a distinct NMR signature essential for verifying purity in polyimide synthesis and pharmaceutical intermediate production.

This guide provides a comparative analysis of the 1H NMR spectral characteristics, focusing on solvent-dependent shifts and differentiation from common synthetic precursors.

Part 1: Structural Assignment & Theoretical Basis

The molecule consists of two distinct aromatic systems separated by an oxygen atom. The electronic environments are drastically different, allowing for easy differentiation between the "Acetophenone Ring" (Ring A) and the "Aniline Ring" (Ring B).

Structural Logic[1]
  • Ring A (Acetophenone): The carbonyl group is strongly electron-withdrawing, deshielding the ortho protons (

    
    ) significantly downfield (~7.9 ppm).[1] The ether oxygen donates electron density, shielding the meta protons (
    
    
    
    ).
  • Ring B (Aniline): The amine group is strongly electron-donating, causing significant shielding of its ortho protons (

    
    ), often pushing them upfield to ~6.6 ppm.
    
  • The Ether Bridge: Acts as a spectral "insulator" but influences the ortho positions on both rings (

    
     and 
    
    
    
    ).
Visualization of Proton Environments

The following diagram maps the specific proton environments to their expected chemical shifts.

G Acetyl Acetyl Group (CH3-C=O) RingA_Ortho Ring A: Ortho to C=O (Ha: ~7.9 ppm) Acetyl->RingA_Ortho Deshielding RingA_Meta Ring A: Ortho to O (Hb: ~6.9 ppm) RingA_Ortho->RingA_Meta J ~ 8.8 Hz Ether Ether Linkage (-O-) RingA_Meta->Ether RingB_Meta Ring B: Ortho to O (Hc: ~6.8 ppm) Ether->RingB_Meta RingB_Ortho Ring B: Ortho to NH2 (Hd: ~6.6 ppm) RingB_Meta->RingB_Ortho J ~ 8.8 Hz Amine Amine Group (-NH2) RingB_Ortho->Amine Shielding

Figure 1: Structural connectivity and magnetic environment mapping. Blue nodes represent the Acetophenone moiety; Green nodes represent the Aniline moiety.

Part 2: Comparative Analysis of Chemical Shifts

Scenario A: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of solvent fundamentally alters the appearance of the amine (


) protons and the resolution of the aromatic multiplets.
Proton AssignmentMultiplicityShift in DMSO-d6 (

ppm)
Shift in CDCl3 (

ppm)
Mechanistic Insight
Methyl (

)
Singlet (s)2.502.55Minimal solvent effect; standard acetyl resonance.

(Ar-H, ortho to C=O)
Doublet (d)7.927.90Deshielded by magnetic anisotropy of

.

(Ar-H, ortho to O)
Doublet (d)6.986.95Shielded by ether oxygen lone pairs.

(Ar-H, ortho to O)
Doublet (d)6.856.88Overlap risk with

in non-polar solvents.

(Ar-H, ortho to

)
Doublet (d)6.626.65Highly shielded by

resonance donation.
Amine (

)
Broad (br s)5.05 3.5 - 4.0 (Variable)Critical Difference: In DMSO, H-bonding slows exchange, sharpening the peak. In CDCl3, rapid exchange broadens/shifts the peak upfield.

Recommendation: Use DMSO-d6 for characterization.[2] The


 peak is distinct and integrates reliably (2H), whereas in 

, it can broaden into the baseline or merge with water peaks.
Scenario B: Precursor Differentiation (Synthesis Monitoring)

When synthesizing this molecule (e.g., via nucleophilic substitution of 4-fluoroacetophenone with 4-aminophenol), NMR is the primary validation tool.

CompoundKey Diagnostic Feature
4-Fluoroacetophenone (Starting Material)Absence of Amine: No peak at 3-5 ppm.Coupling: 19F-1H coupling splits aromatic signals (complex multiplet vs. clean doublet).
4-Aminophenol (Reagent)Symmetry: AA'BB' system is highly shielded (< 6.7 ppm).Hydroxyl: Labile

proton visible in DMSO (~8.5 ppm).
Product (Target) Integration: 3H (Methyl) : 2H : 2H : 2H : 2H : 2H (Amine).Shift: Distinct separation of the two aromatic systems (7.9 ppm vs 6.6 ppm).

Part 3: Experimental Protocol

To ensure reproducibility and "Trustworthiness" of the data, follow this self-validating protocol.

Sample Preparation Workflow

The concentration and water content of the solvent are critical variables for the amine shift.

Protocol Start Start: 10 mg Sample Solvent Add 0.6 mL DMSO-d6 (Ampoule grade preferred) Start->Solvent Dissolve Sonicate 30s Ensure full homogeneity Solvent->Dissolve Check Visual Check: Is solution clear yellow? Dissolve->Check Acquire Acquire 1H NMR (Min 16 scans, d1=10s) Check->Acquire Yes Process Process: Phasing & Baseline Correction Acquire->Process Validate Validation Check: Integral Ratio 3:2:2:2:2:2 Process->Validate Report Data Report Data Validate->Report Data Pass Recalibrate/Dry Recalibrate/Dry Validate->Recalibrate/Dry Fail

Figure 2: Standardized acquisition workflow for reliable integration of labile protons.

Acquisition Parameters (High-Resolution)
  • Pulse Sequence: zg30 (Standard proton).

  • Relaxation Delay (d1): Set to 10 seconds .

    • Reasoning: The methyl protons relax quickly, but the aromatic protons (isolated spin systems) may have longer T1 times. A short d1 will under-integrate the aromatics relative to the methyl group.

  • Temperature: 298 K (25°C).

    • Note: Higher temperatures will shift the

      
       peak upfield and sharpen it further.
      
Data Processing & Validation
  • Reference: Calibrate DMSO-d6 residual quintet to 2.50 ppm .

  • Integration:

    • Set the Methyl singlet (2.5 ppm) to 3.00 .

    • Verify the Amine broad singlet (approx 5.0 ppm) integrates to 2.0 ± 0.2 .

    • Verify the four aromatic doublets integrate to 2.0 ± 0.1 each.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Spectral Database for Organic Compounds (SDBS). "Acetophenone and Aniline Derivatives Spectral Data." National Institute of Advanced Industrial Science and Technology (AIST).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard reference for substituent effects on aromatic rings).

  • Compound Interest. "A Guide to 1H NMR Chemical Shift Values."

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 1-[4-(4-Aminophenoxy)phenyl]ethanone

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 1-[4-(4-Aminophenoxy)phenyl]ethanone. Recognizing the limited availability of direct experimental data for th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 1-[4-(4-Aminophenoxy)phenyl]ethanone. Recognizing the limited availability of direct experimental data for this specific compound, this document establishes a predictive framework grounded in theoretical principles and comparative data from structurally analogous molecules. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to predict its spectral behavior, understand the influence of solvent environments, and execute a robust experimental protocol for its empirical determination.

Theoretical Framework and Structural Analysis

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. The absorption of UV or visible radiation promotes electrons from a ground state to a higher energy excited state.[1][2] The specific wavelengths at which absorption occurs (λmax) are characteristic of the molecule's chromophores—the functional groups responsible for absorbing light.[1]

The structure of 1-[4-(4-Aminophenoxy)phenyl]ethanone incorporates several key features that govern its electronic transitions:

  • An Electron-Donating Group (Auxochrome): The amino (-NH2) group.

  • An Electron-Withdrawing Group (Chromophore): The acetyl (-COCH3) group.

  • A Conjugated π-System: Two phenyl rings linked by an ether oxygen.

This arrangement constitutes a "push-pull" or donor-acceptor system, where the electron-donating amino group enhances electron density through the conjugated system to the electron-withdrawing acetyl group. This intramolecular charge transfer (ICT) character is expected to significantly influence the absorption maxima.[3]

The primary electronic transitions anticipated for this molecule are:

  • π → π* Transitions: These are high-energy transitions involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings and the carbonyl group. They typically result in strong absorption bands.[1][4] Conjugation, as seen in this molecule, lowers the energy gap for these transitions, shifting the λmax to longer wavelengths (a bathochromic or red shift).[2][4]

  • n → π* Transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital. These transitions are typically weaker in intensity than π → π* transitions.[5]

Based on this structure, 1-[4-(4-Aminophenoxy)phenyl]ethanone is predicted to exhibit a strong π → π* absorption band at a relatively long wavelength due to the extended conjugation and the push-pull electronic effects.

Comparative Analysis with Structural Analogues

To estimate the λmax of the target compound, it is instructive to compare it with simpler, structurally related molecules. The incremental addition of functional groups allows for a logical prediction of their cumulative effect on the absorption spectrum.

CompoundStructureKey FeaturesReported λmax (nm)Solvent
Acetophenone C6H5COCH3Phenyl ring conjugated with a carbonyl group.~244[6]Water
4-Aminoacetophenone NH2C6H4COCH3Strong donor (-NH2) and acceptor (-COCH3) groups on a phenyl ring.316[7]Alcohol
4-Phenoxyaniline C6H5OC6H4NH2Two phenyl rings linked by an ether, with a terminal amino group.Data not readily available in searches, but expected to be > λmax of aniline.-

Analysis of Comparative Data:

  • Acetophenone provides a baseline for a simple aromatic ketone, with its primary π → π* transition occurring around 244 nm.[6]

  • The addition of an amino group para to the acetyl group in 4-Aminoacetophenone creates a potent push-pull system. This dramatically shifts the λmax to 316 nm, a significant bathochromic shift of over 70 nm, demonstrating the powerful effect of intramolecular charge transfer.[7]

  • 1-[4-(4-Aminophenoxy)phenyl]ethanone extends the conjugation of 4-aminoacetophenone by incorporating a phenoxy bridge. This extension of the π-system is expected to further lower the energy of the π → π* transition.

Prediction for 1-[4-(4-Aminophenoxy)phenyl]ethanone:

Given the structure, the λmax for the primary π → π* transition of 1-[4-(4-Aminophenoxy)phenyl]ethanone is predicted to be greater than 316 nm . The additional phenyl ether group will likely contribute to a further bathochromic shift compared to 4-aminoacetophenone.

The Influence of Solvent: Understanding Solvatochromism

Solvatochromism is the phenomenon where a compound's absorption spectrum changes with the polarity of the solvent.[8] This occurs because solvents can interact differently with the ground and excited states of a solute molecule, altering the energy gap between them.[8][9]

  • Positive Solvatochromism (Red Shift): Occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap and shifting the λmax to a longer wavelength (bathochromic shift).[8][10]

  • Negative Solvatochromism (Blue Shift): Occurs when the ground state is more polar than the excited state. Polar solvents will stabilize the ground state more, increasing the energy gap and shifting the λmax to a shorter wavelength (hypsochromic shift).[8]

For 1-[4-(4-Aminophenoxy)phenyl]ethanone, the push-pull nature suggests that the excited state, which possesses significant charge-transfer character, will be considerably more polar than the ground state. Therefore, the compound is expected to exhibit positive solvatochromism . An increase in solvent polarity (e.g., moving from hexane to ethanol to water) should result in a bathochromic shift of its primary absorption band.[11]

Experimental Protocol for UV-Vis Analysis

This section provides a rigorous, self-validating protocol for determining the UV-Vis absorption maxima of 1-[4-(4-Aminophenoxy)phenyl]ethanone.

Materials and Instrumentation
  • Analyte: 1-[4-(4-Aminophenoxy)phenyl]ethanone

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., Hexane, Dichloromethane, Acetonitrile, Ethanol).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes.[12] Glass cuvettes are unsuitable for measurements below ~350 nm.[12]

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B Perform Serial Dilutions (to find optimal concentration) A->B G Measure Sample Absorbance (replace blank with sample cuvette) B->G Load Sample C Prepare Blank Samples (pure solvent for each type used) F Acquire Baseline (using cuvette with pure solvent) C->F Load Blank D Warm up Spectrometer Lamps (allow to stabilize for ~20 min) E Set Wavelength Range (e.g., 200-500 nm) D->E E->F F->G H Identify λmax (wavelength of maximum absorbance) G->H I Verify Beer-Lambert Law (absorbance vs. concentration is linear) H->I J Repeat for Each Solvent I->J

Caption: Experimental workflow for UV-Vis spectral analysis.

Step-by-Step Procedure
  • Instrument Preparation: Turn on the UV-Vis spectrometer's lamps and allow them to warm up for at least 20 minutes to ensure a stable output.[13]

  • Sample Preparation: a. Accurately weigh a small amount of 1-[4-(4-Aminophenoxy)phenyl]ethanone and dissolve it in a Class A volumetric flask using a primary solvent (e.g., acetonitrile) to create a stock solution of known concentration.[12] b. Ensure the cuvettes are meticulously clean. Rinse them first with a cleaning agent (like acetone or ethanol), followed by the solvent to be used for the measurement.[14] c. From the stock solution, prepare a dilution that gives a maximum absorbance reading between 0.3 and 1.0 A.U. This range typically provides the best signal-to-noise ratio and adherence to the Beer-Lambert Law.[12] Several trial dilutions may be necessary.

  • Data Acquisition: a. Fill one quartz cuvette with the pure solvent to be used as the reference (blank). Fill the second cuvette with the diluted sample solution.[15] b. Place the blank cuvette in the reference holder of the spectrophotometer. c. Perform a baseline correction or "autozero" with the blank to subtract any absorbance from the solvent and cuvette itself.[15][16] d. Replace the blank cuvette in the sample path with the sample cuvette. e. Initiate the scan over the desired wavelength range (e.g., 200 nm to 500 nm).[13] The instrument will record absorbance as a function of wavelength.

  • Data Analysis: a. From the resulting spectrum, identify the wavelength at which the maximum absorbance occurs. This is the λmax.[13] b. To confirm the validity of the measurement, prepare a series of dilutions and measure the absorbance of each at the determined λmax. A plot of absorbance versus concentration should yield a straight line passing through the origin, confirming the Beer-Lambert law (A = εbc).[1]

  • Solvatochromic Study: Repeat steps 2 through 4 for each solvent of interest to map the effect of solvent polarity on the λmax.

Conclusion

While direct experimental data for 1-[4-(4-Aminophenoxy)phenyl]ethanone is not widely published, a robust prediction of its UV-Vis absorption characteristics can be made through theoretical analysis and comparison with structural analogues. The molecule's extended π-conjugation and strong intramolecular charge-transfer character suggest a primary π → π* absorption maximum (λmax) significantly red-shifted beyond 316 nm. Furthermore, this absorption is expected to exhibit positive solvatochromism, shifting to longer wavelengths with increasing solvent polarity. The provided experimental protocol offers a comprehensive and reliable method for the empirical determination and validation of these spectral properties, providing a critical tool for its characterization in research and development settings.

References

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 4′-Aminoacetophenone. Retrieved from [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. Retrieved from [Link]

  • Scholak, T., Menger, F. M., & Renger, T. (2008). Theory of solvatochromic shifts in nonpolar solvents reveals a new spectroscopic rule. Proceedings of the National Academy of Sciences, 105(36), 13277–13281. Retrieved from [Link]

  • University of Victoria. (n.d.). Ultra-violet and visible spectroscopy. Retrieved from [Link]

  • JoVE. (2015). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Retrieved from [Link]

  • University of Houston. (n.d.). Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]

  • JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Forbes, W. F., & Mueller, W. A. (1955). Light Absorption Studies. Part I. The Ultraviolet Absorption Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 33(7), 1145-1155. Retrieved from [Link]

  • Plasser, F., et al. (2016). Solvatochromic Shifts in UV–Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. Journal of Chemical Theory and Computation, 12(5), 2359–2371. Retrieved from [Link]

  • Plasser, F., et al. (2016). Solvatochromic Shifts in UV–Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Aminoacetophenone. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Solvatochromism – Knowledge and References. Retrieved from [Link]

  • StudyRaid. (2025). Understand uV-Vis Absorption Characteristics of Acetophenone. Retrieved from [Link]

  • Shepperson, I. (n.d.). UV-Vis Absorption Spectroscopy - Theory. Retrieved from [Link]

  • Unknown Author. (n.d.). UV-Vis. Molecular Absorption Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Acetophenone, 4'-amino-. Retrieved from [Link]

  • NIST. (n.d.). Mass spectrum of Acetophenone, 4'-amino-. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of control and treated samples of p-hydroxyacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

  • PhotochemCAD. (n.d.). Acetophenone - Absorption Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and.... Retrieved from [Link]

  • LibreTexts Chemistry. (2016). Excited Electronic States: Electronic Spectroscopy of Molecules. Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Interaction of N-acyl derivative of 4-phenoxyaniline spin label with bovine serum albumin in water and in trehalose solution. Retrieved from [Link]

  • Kumar, A., et al. (2008). (E)-1-(4-Aminophenyl)ethanone oxime. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2173. Retrieved from [Link]

  • PubMed. (2025). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-[4-(4-Aminophenoxy)phenyl]ethanone proper disposal procedures

Topic: 1-[4-(4-Aminophenoxy)phenyl]ethanone Proper Disposal Procedures Executive Summary & Chemical Profile Role: Senior Application Scientist Objective: To provide a rigorous, self-validating protocol for the disposal o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-[4-(4-Aminophenoxy)phenyl]ethanone Proper Disposal Procedures

Executive Summary & Chemical Profile

Role: Senior Application Scientist Objective: To provide a rigorous, self-validating protocol for the disposal of 1-[4-(4-Aminophenoxy)phenyl]ethanone (CAS: 1215-98-1).

This compound acts as a significant intermediate in the synthesis of high-performance polymers (polyimides and polyetherketones). Its dual functionality—containing both a basic primary amine and a ketone—dictates specific segregation protocols to prevent uncontrolled exothermic reactions in waste streams. The procedures below prioritize the prevention of cross-contamination and the mitigation of acute toxicity risks.

Chemical Identity & Hazard Assessment
PropertySpecification
Chemical Name 1-[4-(4-Aminophenoxy)phenyl]ethanone
CAS Number 1215-98-1
Molecular Formula C₁₄H₁₃NO₂
Physical State Solid (Yellow to dark yellow powder)
GHS Signal Word WARNING
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2][3][4] Irritant)
RCRA Status Non-listed (treat as Characteristic Hazardous Waste due to toxicity/irritant properties)

Pre-Disposal Safety Protocols

Before initiating any disposal workflow, the operator must establish a "Zone of Safety" to contain potential particulate migration.[2][3] This compound is a solid irritant; inhalation of dust is the primary exposure vector during transfer.

Personal Protective Equipment (PPE) Matrix

  • Respiratory: N95 particulate respirator (minimum) or P100 if handling >10g in an open environment.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Scientific Rationale: Nitrile provides excellent resistance to aromatic amines compared to latex, which can be permeable to organic bases.[2][3]

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine powder nature of the substance.

Waste Segregation & Compatibility Logic

The Scientific Basis for Segregation: 1-[4-(4-Aminophenoxy)phenyl]ethanone contains a primary amine group (


).[2] In a mixed waste stream, this group acts as a base.[2][3]
  • Avoid Strong Acids: Mixing with acidic waste (e.g., HCl,

    
    ) will result in rapid protonation, generating heat (exotherm) and potentially pressurizing waste containers.[2][3]
    
  • Avoid Nitrosating Agents: Do not mix with nitrites or nitrous acid sources, as primary aromatic amines can form diazonium salts, which may be unstable or reactive.[2][3]

  • Avoid Oxidizers: The amine group is susceptible to oxidation; mixing with strong oxidizers (e.g., permanganates, peroxides) can lead to fire hazards.[2][3]

Correct Waste Stream:

  • Solid Waste: Segregate into "Hazardous Solid Waste - Organic/Toxic."[2]

  • Liquid Waste: If dissolved, place in "Non-Halogenated Organic Solvents" (assuming the solvent is non-halogenated).[3]

Step-by-Step Disposal Workflows

A. Solid Waste Disposal (Primary Stream)

Applicable for: Expired pure substance, reaction byproducts, or spill cleanup residues.[2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[2] Avoid metal containers if the waste is acidic (though this compound is basic, standardizing on HDPE prevents corrosion issues).[2][3]

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood to capture airborne dust.[3]

    • Use an antistatic scoop to prevent electrostatic discharge, which can disperse the powder.[2][3]

  • Labeling:

    • Apply a hazardous waste label immediately.[3]

    • Constituents: Write "1-[4-(4-Aminophenoxy)phenyl]ethanone".[2][3][5][6]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Sealing: Ensure the lid is screwed on tightly with a parafilm seal if storing for >24 hours before pickup to prevent vapor/dust leak.

B. Liquid Waste (Solutions/Mother Liquor)

Applicable for: Reaction mixtures or cleaning solvents containing the compound.

  • Solvent Compatibility Check: Determine the primary solvent.

    • If DCM/Chloroform : Use "Halogenated Waste" carboy.

    • If Acetone/Methanol/Ethyl Acetate : Use "Non-Halogenated Waste" carboy.

  • pH Check: Ensure the waste stream is not roughly acidic (pH < 4). If acidic, neutralize slowly with sodium bicarbonate before adding this amine-containing compound to prevent in-container heat generation.[2][3]

  • Pouring: Use a funnel with a splash guard. Do not overfill the container (>90% capacity).

C. Contaminated Debris (Gloves, Weigh Boats)[2][3]
  • Double Bagging: Place contaminated nitrile gloves and paper towels into a clear plastic "ziplock" bag.

  • Consolidation: Place the sealed bag into the laboratory's main "Solid Hazardous Debris" drum.

  • Prohibition: Do NOT dispose of in regular trash. The residual dust poses an exposure risk to custodial staff.

Operational Visualization

The following diagram illustrates the decision logic for disposing of this specific compound, ensuring compliance with chemical compatibility rules.

DisposalWorkflow Start Waste: 1-[4-(4-Aminophenoxy)phenyl]ethanone StateCheck Determine Physical State Start->StateCheck Warning CRITICAL: Do not mix with ACIDS or OXIDIZERS Start->Warning Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Is it Contaminated Debris? (Gloves, Paper, Wipes) Solid->Debris SolidContainer Container: Wide-mouth HDPE Label: 'Hazardous Solid - Toxic' Debris->SolidContainer No (Pure Chem) DebrisContainer Double Bag -> Solid Haz Waste Drum Debris->DebrisContainer Yes SolventCheck Identify Primary Solvent Liquid->SolventCheck Halogenated Solvent is Halogenated? (e.g., DCM, Chloroform) SolventCheck->Halogenated HaloWaste Stream: Halogenated Organic Waste Halogenated->HaloWaste Yes NonHaloWaste Stream: Non-Halogenated Organic Waste Halogenated->NonHaloWaste No

Caption: Decision logic tree for segregating 1-[4-(4-Aminophenoxy)phenyl]ethanone waste based on physical state and solvent composition.

Emergency Spill Procedures

In the event of a spill outside of the fume hood:

  • Evacuate & Ventilate: Clear the immediate area. If the spill is >50g, evacuate the lab.[2][3]

  • PPE Upgrade: Wear N95 respirator and double gloves.

  • Dry Clean-up: Do not wet the powder initially (this spreads the contamination). Use a HEPA-filtered vacuum or carefully sweep using a brush and dustpan into a sealable bag.[2]

  • Wet Wipe: Once the bulk solid is removed, clean the surface with a soap/water solution.[2][3]

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (see Section 4C).

References

  • Sigma-Aldrich. (2025).[2][7] Safety Data Sheet: 1-(4-(4-Aminophenoxy)phenyl)ethanone. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 1-[4-(4-Aminophenoxy)phenyl]ethanone.[2][3][6] National Library of Medicine. Retrieved from [2][6]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved from [2]

  • U.S. EPA. (2025). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[8] Retrieved from [2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-Aminophenoxy)phenyl]ethanone
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1-[4-(4-Aminophenoxy)phenyl]ethanone
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